Allyl salicylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKBLDCLPBWOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065089 | |
| Record name | Allyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10484-09-0 | |
| Record name | Allyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10484-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7HJ0PS9K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allyl Salicylate: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl salicylate (prop-2-enyl 2-hydroxybenzoate) is an organic compound, an ester of salicylic acid and allyl alcohol. It is a versatile molecule utilized primarily in the fragrance and perfumery industries for its characteristic sweet, fruity, and slightly medicinal aroma. This technical guide provides an in-depth overview of the chemical properties and structural features of this compound, including detailed experimental protocols for its synthesis and characterization, aimed at professionals in research and development.
Chemical Structure and Identifiers
This compound is characterized by a benzene ring substituted with a hydroxyl group and an ester group at positions 2 and 1, respectively. The ester side-chain contains an allyl group.
Chemical Structure:
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | prop-2-enyl 2-hydroxybenzoate[1] |
| CAS Number | 10484-09-0[1] |
| Molecular Formula | C₁₀H₁₀O₃[1] |
| SMILES | C=CCOC(=O)c1ccccc1O[1] |
| InChI | InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application.
| Property | Value | Reference |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 247-250 °C at 760 mmHg | |
| Density | 1.158 g/cm³ at 20 °C | |
| Solubility in Water | 242 mg/L at 25 °C (estimated) | |
| Solubility in Organic Solvents | Soluble in ethanol | |
| Refractive Index (n_D^20) | 1.548 | |
| Flash Point | 112.4 °C | |
| logP (octanol-water) | 3.06 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be synthesized through the Fischer esterification of salicylic acid with allyl alcohol, using a strong acid as a catalyst.[2]
Materials:
-
Salicylic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Analytical Characterization
GC-MS is a powerful technique for confirming the identity and purity of this compound.
Instrumentation and Conditions (Hypothetical):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Expected Results: The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum will exhibit a molecular ion peak at m/z 178, along with characteristic fragment ions.
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[2]
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
Expected Characteristic Absorption Bands:
-
~3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3080 cm⁻¹: =C-H stretching of the vinyl group.
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl part of the allyl group.
-
~1680 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1610 and 1485 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
~990 and 920 cm⁻¹: Out-of-plane bending of the =C-H bonds of the vinyl group.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃).
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~10.8: (s, 1H) - Phenolic -OH
-
7.8-6.8: (m, 4H) - Aromatic protons
-
6.1-5.9: (m, 1H) - -CH=CH₂
-
5.5-5.3: (m, 2H) - -CH=CH₂
-
~4.7: (d, 2H) - -O-CH₂-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~170: Ester C=O
-
~161: Aromatic C-OH
-
~136, ~132, ~130, ~119, ~118, ~112: Aromatic carbons and vinyl carbons
-
~66: -O-CH₂-
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring.
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol.
Procedure:
-
Prepare a series of standard solutions of this compound in ethanol of known concentrations.
-
Record the UV-Vis spectrum of each solution from 200 to 400 nm using a spectrophotometer, with ethanol as the blank.
-
Determine the wavelength of maximum absorbance (λ_max).
Expected Results: this compound is expected to exhibit a λ_max around 305 nm, characteristic of the salicylic acid chromophore.
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent analytical characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical characterization of this compound. The presented experimental protocols offer a framework for the synthesis and quality control of this important fragrance compound. The comprehensive data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the Synthesis of Allyl Salicylate from Salicylic Acid and Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of allyl salicylate, a valuable fragrance and pharmaceutical intermediate. The primary synthesis route detailed is the Fischer-Speier esterification of salicylic acid with allyl alcohol. This document outlines the reaction mechanism, optimized experimental protocols, purification techniques, and characterization data. All quantitative information is summarized in structured tables for clarity and comparative analysis. Additionally, key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the synthesis workflow and underlying chemical transformations.
Introduction
This compound is an organic ester prized for its characteristic sweet, fruity aroma, finding extensive application in the fragrance and flavor industries. Beyond its olfactory properties, it serves as a versatile precursor in the synthesis of various pharmaceutical and agrochemical compounds. The most common and economically viable method for its preparation is the acid-catalyzed Fischer-Speier esterification of salicylic acid and allyl alcohol. This guide offers a detailed technical examination of this synthesis, providing researchers and professionals with the necessary information for its successful laboratory-scale production.
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds via the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.
Overall Reaction:
The mechanism involves the protonation of the carbonyl oxygen of salicylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of allyl alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst.
Experimental Protocols
The following protocol is a synthesized procedure based on established principles of Fischer esterification for salicylates, aiming for optimal yield and purity.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| Salicylic Acid | C₇H₆O₃ | 138.12 | >99% |
| Allyl Alcohol | C₃H₆O | 58.08 | >99% |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade |
Reaction Setup and Procedure
-
Reaction Assembly: A 250 mL round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the round-bottom flask, add salicylic acid (13.8 g, 0.1 mol), allyl alcohol (8.7 g, 0.15 mol), and toluene (50 mL). The use of excess allyl alcohol helps to shift the equilibrium towards the product side.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.
-
Reaction Time: The reaction is typically allowed to proceed for 3-5 hours, or until no more water is collected in the Dean-Stark trap.
Work-up and Purification
-
Cooling: After the reaction is complete, the flask is allowed to cool to room temperature.
-
Solvent Removal: The toluene is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in 100 mL of diethyl ether and transferred to a separatory funnel.
-
Washing: The organic layer is washed sequentially with:
-
100 mL of water to remove the excess allyl alcohol and sulfuric acid.
-
100 mL of a saturated sodium bicarbonate solution to neutralize any unreacted salicylic acid and the remaining sulfuric acid. This step should be performed carefully due to CO₂ evolution.
-
100 mL of brine (saturated NaCl solution) to facilitate phase separation.
-
-
Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
Purification: The crude product is purified by vacuum distillation. The fraction collected at the appropriate boiling point under reduced pressure will be pure this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Molar Ratio (Salicylic Acid:Allyl Alcohol) | 1 : 1.5 | Excess alcohol drives the reaction forward. |
| Catalyst Loading (H₂SO₄) | ~0.5 mol% | Based on the limiting reactant (salicylic acid). |
| Reaction Temperature | 100-110 °C | Reflux temperature of the toluene-alcohol mixture. |
| Reaction Time | 3-5 hours | Monitored by water collection in Dean-Stark trap. |
| Optimal Yield | 78%[1][2] | Reported optimal yield under various conditions. |
| Boiling Point (this compound) | 248-250 °C at 760 mmHg | Literature value. |
| Density (this compound) | 1.105 g/cm³ | Literature value. |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is a powerful tool for assessing the purity of the final product and confirming its molecular weight.
| Parameter | Value | Reference |
| Molecular Ion (M+) | m/z = 178 | [3] |
| Major Fragmentation Peaks | m/z = 120, 92, 41 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information of the this compound molecule.
¹H NMR (CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.8 | s | 1H | -OH |
| 7.85 | dd | 1H | Ar-H |
| 7.45 | ddd | 1H | Ar-H |
| 6.98 | d | 1H | Ar-H |
| 6.90 | ddd | 1H | Ar-H |
| 6.05 | m | 1H | -CH= |
| 5.40 | dq | 1H | =CH₂ (trans) |
| 5.30 | dq | 1H | =CH₂ (cis) |
| 4.70 | dt | 2H | -OCH₂- |
¹³C NMR (CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 169.5 | C=O |
| 161.5 | C-OH |
| 135.8 | Ar-C |
| 131.8 | -CH= |
| 130.0 | Ar-CH |
| 119.2 | Ar-CH |
| 118.5 | =CH₂ |
| 117.5 | Ar-CH |
| 112.5 | Ar-C |
| 65.5 | -OCH₂- |
Visualizations
Fischer-Speier Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from salicylic acid and allyl alcohol via Fischer-Speier esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the efficient removal of water, a respectable yield of high-purity product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the consistent and successful synthesis of this important chemical intermediate.
References
Mechanism of Action of Salicylate Esters: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salicylate esters represent a cornerstone class of therapeutic agents, renowned for their analgesic, anti-inflammatory, antipyretic, and antithrombotic properties. While acetylsalicylic acid (aspirin) is the most prominent member, a diverse range of these esters is utilized in clinical and consumer products. Their mechanism of action is multifaceted, extending beyond the canonical inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed exploration of the core molecular mechanisms, encompassing both COX-dependent and a growing list of COX-independent signaling pathways. We delve into the crucial role of in vivo hydrolysis, the intricacies of enzyme inhibition, and the modulation of key inflammatory and metabolic signaling cascades, including NF-κB, AMPK, and MAPK. This document consolidates current understanding, presents quantitative data for comparative analysis, details key experimental methodologies, and provides visual diagrams of critical pathways to support advanced research and development.
Pharmacokinetics: The Salicylate Ester as a Prodrug
A fundamental principle governing the action of most salicylate esters is their role as prodrugs. Upon administration, particularly topical or oral, these compounds are rapidly hydrolyzed by esterase enzymes present in the plasma, liver, and other tissues to yield salicylic acid, the primary active metabolite responsible for most systemic effects.[1][2][3] This biotransformation is critical, as it allows for the delivery of the active salicylate moiety.[2] The lipophilicity of the ester form, which can be modulated by the length of the alkyl chain, enhances its ability to penetrate biological membranes compared to the more polar salicylic acid.[2][4]
The workflow for this initial metabolic step is straightforward but essential for understanding the subsequent mechanisms of action.
Caption: General metabolic pathway of salicylate ester hydrolysis.
Core Mechanisms of Action
The therapeutic effects of salicylates are mediated through a combination of two major routes: inhibition of the cyclooxygenase (COX) pathway and modulation of various COX-independent signaling cascades.
The most well-established mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[5] These eicosanoids are potent mediators of inflammation, pain, fever, and platelet aggregation.[5][6] There are two primary COX isoenzymes, COX-1 and COX-2.
-
COX-1: Is constitutively expressed and plays a role in physiological functions, such as protecting the gastrointestinal lining and facilitating platelet aggregation.[2][7]
-
COX-2: Is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2][7]
A critical distinction lies in the mode of inhibition by different salicylates:
-
Acetylsalicylic Acid (Aspirin): Acts as an acetylating agent, irreversibly inactivating both COX-1 and COX-2 by covalently attaching an acetyl group to a serine residue within the enzyme's active site.[6][[“]] This irreversible action, particularly on platelet COX-1, is responsible for its long-lasting antiplatelet effect.[7][9]
-
Non-Acetylated Salicylates (from other esters): Salicylic acid itself inhibits COX enzymes through a reversible, competitive mechanism that is less potent than aspirin's irreversible acetylation.[10][11]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by salicylates.
Recent research has illuminated several mechanisms that are independent of COX inhibition, contributing significantly to the anti-inflammatory and metabolic effects of salicylates.
2.2.1 Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[13] Salicylates have been shown to inhibit this pathway by preventing the degradation of IκB, thus keeping NF-κB in its inactive cytoplasmic state.[12] This action is considered a major component of their anti-inflammatory effects.[6][13]
Caption: Salicylates block NF-κB activation by inhibiting IKK.
2.2.2 Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular metabolism, activated during states of low energy (high AMP:ATP ratio) to promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes.[14] Salicylate has been shown to directly bind to and activate AMPK, independent of changes in cellular AMP levels.[15][16] This allosteric activation occurs at a site distinct from AMP binding.[14][15] AMPK activation by salicylates is proposed to mediate some of their beneficial metabolic effects observed in type 2 diabetes and their potential anticancer properties.[16][17]
Caption: Salicylate directly activates AMPK leading to metabolic shifts.
2.2.3 Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK family of kinases (including ERK, JNK/SAPK, and p38) regulates a wide array of cellular processes, including inflammation, apoptosis, and proliferation. Salicylates exhibit complex and differential effects on this pathway. Studies have shown that salicylates can:
-
Inhibit the activation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[18][19]
This selective modulation contributes to both the anti-inflammatory and, paradoxically, pro-apoptotic effects of salicylates seen at higher concentrations.[19][21] For instance, the inhibition of ERK signaling can suppress the expression of inflammatory mediators like iNOS, while the activation of p38 has been linked to salicylate-induced apoptosis.[19][21]
Caption: Salicylate differentially inhibits ERK/JNK and activates p38 MAPK.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanisms of action of salicylates, compiled from various studies.
Table 1: AMPK Activation by Salicylate
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| Half-maximal effect (A₀.₅) for allosteric activation | 1.0 ± 0.2 mM | Cell-free purified AMPK | [16] |
| Clinically relevant plasma concentrations | 1 to 3 mM | Humans treated with salsalate or high-dose aspirin |[16] |
Table 2: In Vivo Dosing and Metabolic Effects
| Compound | Dose | Effect | Species | Reference |
|---|
| Salsalate | 62.5 mg/kg (i.p.) | Clinically relevant serum salicylate concentrations; Inhibition of hepatic de novo lipogenesis | Mouse |[22] |
Table 3: In Vitro Metabolic Clearance of Salicylate Esters
| Compound | LogP | In Vitro Intrinsic Clearance (CLint, in vitro) (µL/min/mg protein) | System | Reference |
|---|---|---|---|---|
| Isotridecyl salicylate | 8.42 | 9.6 ± 0.3 | Human Liver S9 | [23] |
| Acetaminosalol | 2.93 | 3654.1 ± 192.6 | Human Liver S9 |[23] |
Key Experimental Protocols
This protocol describes a common method for determining the inhibitory potential of a compound against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂) via LC-MS/MS.[24]
Workflow Diagram:
Caption: Step-by-step workflow for a typical in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of co-factors: 100 µM hematin and 40 mM L-epinephrine.
-
Prepare stock solutions of the test inhibitor (e.g., salicylate ester) in a suitable solvent like DMSO. Prepare a dilution series to determine IC₅₀ values.
-
Prepare a stock solution of the substrate, arachidonic acid (e.g., 10 mM in ethanol).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.
-
Add 20 µL of buffer containing the COX enzyme (e.g., 0.1 µg of ovine COX-1 or 0.2 µg of ovine COX-2). Incubate for 2 minutes at room temperature.
-
Add 2 µL of the inhibitor solution (or DMSO for the control) to the enzyme mixture. Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding 2 µL of the arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
Terminate the reaction by adding a stop solution, such as 10 µL of 1 M HCl.
-
-
Quantification:
-
The amount of PGE₂ produced is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The percent inhibition is calculated by comparing the PGE₂ produced in the presence of the inhibitor to the amount produced in the control (vehicle only) incubation.
-
IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.[24]
-
Structure-Activity Relationships (SAR)
The biological activity of salicylate esters is highly dependent on their chemical structure. Key modifications and their effects include:
-
Carboxylic Acid Group: The acidity of the carboxyl group is crucial. Converting it to a less acidic amide (salicylamide) retains analgesic action but eliminates anti-inflammatory properties.[25] Esterification of this group, as seen in most salicylate esters, creates a prodrug that is more stable and often better absorbed.[4][26]
-
Phenolic Hydroxyl Group: The position of the hydroxyl group is critical; moving it from the ortho position (to meta or para) abolishes activity.[25] Acetylation of this group (as in aspirin) creates an irreversible COX inhibitor.
-
Aromatic Ring Substitutions: Adding electron-withdrawing groups (e.g., halogens) to the aromatic ring can enhance both potency and toxicity.[25][26] Substitution at the 5th position can specifically increase anti-inflammatory activity.[25]
-
Ester Chain Length: The length of the alkyl chain on the ester affects lipophilicity, solubility, and volatility. Longer chains can increase the duration of action by decreasing volatility and increasing membrane penetration.[4] However, very long or bulky lipophilic ester groups can significantly decrease antiplatelet activity, suggesting that the overall size and geometry of the molecule are important for binding to the COX active site.[27]
References
- 1. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 3. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 4. Structure-Activity Relationship (SAR) of Methyl Salicylate - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Mechanism of action of aspirin - Consensus [consensus.app]
- 9. General Explanation of Aspirin: Recent and Future Advancement | Auctores [auctoresonline.org]
- 10. Salicylic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The ancient drug salicylate directly activates AMP-activated protein kinase | MRC PPU [ppu.mrc.ac.uk]
- 16. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmacy180.com [pharmacy180.com]
- 26. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 27. Structure, stability, and antiplatelet activity of O-acyl derivatives of salicylic acid and lipophilic esters of acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Allyl Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl salicylate, the ester of salicylic acid and allyl alcohol, is a compound with known applications in the fragrance industry. Beyond its olfactory properties, it possesses a range of biological activities stemming from its salicylate moiety. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its antimicrobial and potential anti-inflammatory and analgesic properties. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Introduction
Salicylates, a class of compounds derived from salicylic acid, have a long history in medicine, with aspirin (acetylsalicylic acid) being the most prominent example. Their therapeutic effects are primarily attributed to their anti-inflammatory, analgesic, and antipyretic properties, largely mediated through the inhibition of cyclooxygenase (COX) enzymes. This compound, as a derivative, is anticipated to share some of these characteristics. Recent research has also highlighted its potential as an antimicrobial agent. This guide will delve into the specifics of its known biological activities, drawing from available literature to provide a technical foundation for researchers.
Antimicrobial Activity
The antimicrobial properties of this compound against various bacterial and fungal strains have been investigated. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
Published studies have reported MIC values for this compound (also referred to as AESA in some literature) against several pathogens. While comprehensive data across a wide spectrum of microbes is not yet available, the existing findings are summarized below.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | 125 | [1] |
| Streptococcus pneumoniae | Gram-positive bacterium | 62.5 | [1] |
| Escherichia coli | Gram-negative bacterium | 125 | [1] |
| Klebsiella pneumoniae | Gram-negative bacterium | 125 | [1] |
| Salmonella typhi | Gram-negative bacterium | 125 | [1] |
| Trichophyton mentagrophytes | Fungus | 62.5 | [1] |
| Microsporum audouinii | Fungus | 125 | [1] |
| Epidermophyton floccosum | Fungus | 125 | [1] |
| Microsporum gypseum | Fungus | 125 | [1] |
Note: The provided data is based on available literature and may vary depending on the specific strains and testing conditions used in different studies.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against bacterial and fungal strains is typically determined using a broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without this compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Workflow for Determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory and Analgesic Activities (Inferred)
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary anti-inflammatory and analgesic effects of salicylates are attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX, salicylates reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. It is highly probable that this compound exerts its anti-inflammatory effects through this same mechanism.
Mechanism of Action: Modulation of NF-κB Signaling
Salicylates have also been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylates can inhibit the activation of NF-κB, leading to a downstream reduction in the production of these inflammatory mediators. This represents another likely pathway through which this compound may exert anti-inflammatory effects.
Inferred Anti-inflammatory Signaling Pathway of this compound.
Experimental Protocols for Evaluation
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Procedure:
-
Rodents (typically rats or mice) are administered this compound at various doses.
-
After a set period, a sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation and edema.
-
The volume of the paw is measured at regular intervals using a plethysmometer.
-
The percentage inhibition of edema by this compound is calculated relative to a control group.
This model is used to evaluate the peripheral analgesic activity of a compound.
Procedure:
-
Mice are treated with this compound at different doses.
-
Following a predetermined time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific duration.
-
The analgesic effect is quantified as the percentage reduction in the number of writhes compared to a control group.
Synthesis
This compound can be synthesized through the esterification of salicylic acid with allyl alcohol or allyl bromide.[2][3] The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or a base.[2][3]
Conclusion and Future Directions
This compound demonstrates clear antimicrobial activity against a range of bacteria and fungi. While its anti-inflammatory and analgesic properties are strongly suggested by the well-documented activities of the salicylate class of compounds, there is a notable lack of specific quantitative data for this compound itself in the current scientific literature. Future research should focus on:
-
Quantitative in vitro and in vivo studies to determine the IC50 values of this compound for COX-1 and COX-2 inhibition and its ED50 for analgesic and anti-inflammatory effects.
-
Elucidation of the precise molecular interactions of this compound with its biological targets.
-
Pharmacokinetic and toxicological profiling to assess its potential for therapeutic development.
This guide provides a foundational understanding of the biological activities of this compound, highlighting both the established data and the existing knowledge gaps, thereby serving as a valuable resource for guiding future research endeavors in this area.
References
- 1. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Allyl Salicylate: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl salicylate, the ester of salicylic acid and allyl alcohol, is a compound with a history of use in perfumery and as a flavoring agent.[1][2][3] Beyond these applications, its chemical structure, combining the well-established therapeutic properties of salicylates with the reactivity of an allyl group, suggests a potential for broader therapeutic applications. This technical guide provides an in-depth overview of the current understanding and potential future directions for the therapeutic use of this compound. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development in this area.
While direct research into the therapeutic applications of this compound is still emerging, this guide draws upon data from closely related salicylate and allyl-containing compounds to build a comprehensive picture of its potential. The primary areas of therapeutic interest that will be explored are its antibacterial, anti-inflammatory, analgesic, and anticancer properties.
Antibacterial Applications
The antibacterial properties of salicylates are well-documented, and the addition of an allyl group may modulate this activity. Recent research has begun to explore the potential of this compound as an antimicrobial agent, particularly in the context of materials science, such as in the development of antibacterial dental prostheses.[4][5]
Quantitative Data: Antimicrobial Activity
A 2025 study investigated the antimicrobial activity of this compound (AESA) against a panel of bacteria and fungi. While specific Minimum Inhibitory Concentration (MIC) values were not provided, the study reported complete inhibition at various dilutions, as summarized in the table below.[6] For context, data for other salicylates against various bacterial strains are also included.
| Compound | Microorganism | Assay Method | Result | Reference |
| This compound (AESA) | Staphylococcus aureus | Agar Diffusion | Complete Inhibition at 1:100, 1:200, 1:400, 1:800 dilutions | [6] |
| Escherichia coli | Agar Diffusion | Complete Inhibition at 1:100, 1:200, 1:400, 1:800 dilutions | [6] | |
| Bacillus subtilis | Agar Diffusion | Complete Inhibition at 1:100, 1:200, 1:400, 1:800 dilutions | [6] | |
| Candida albicans | Agar Diffusion | Complete Inhibition at 1:100, 1:200, 1:400 dilutions | [6] | |
| Palmitic acid-salicylate esters | Streptococcus pneumoniae | Not specified | MIC = 62.5 and 125 µg/mL | [6] |
| Staphylococcus aureus | Not specified | MIC = 62.5 and 125 µg/mL | [6] | |
| Salmonella typhi | Not specified | MIC = 62.5 and 125 µg/mL | [6] | |
| Klebsiella pneumoniae | Not specified | MIC = 62.5 and 125 µg/mL | [6] | |
| Escherichia coli | Not specified | MIC = 62.5 and 125 µg/mL | [6] | |
| Sodium Salicylate | Klebsiella pneumoniae | Broth Macrodilution | Increased MIC of most tested antibiotics | [7] |
Experimental Protocols
A general method for the synthesis of this compound involves the esterification of salicylic acid with allyl alcohol or allyl bromide.[3]
Materials:
-
Salicylic acid
-
Allyl alcohol or allyl bromide
-
Appropriate solvent (e.g., toluene)
-
Acid catalyst (e.g., sulfuric acid)
-
Peroxybenzoyl (initiator for polymerization studies)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Dissolve salicylic acid in the chosen solvent in a round-bottom flask.
-
Add a molar excess of allyl alcohol or allyl bromide and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux for a specified period (e.g., 5-6 hours) at a suitable temperature (e.g., 90-100°C).[8]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium carbonate solution).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Confirm the chemical structure using techniques such as IR spectroscopy.[3]
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[9][10]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Tween 80 or DMSO (as an emulsifier for the oil)
-
96-well microtiter plates
-
Spectrophotometer
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) or emulsify with Tween 80 at a ratio of 1:1.[9]
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-1.5 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[10]
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Visualizations
Figure 1. Experimental workflow for determining the antibacterial activity of this compound.
Anti-inflammatory and Analgesic Potential
Salicylates are a cornerstone of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[11][12] this compound, as a member of this class, is expected to possess similar properties.
Mechanism of Action of Salicylates
The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylates is the inhibition of COX-1 and COX-2 enzymes.[13] This inhibition reduces the production of prostaglandins, which are mediators of pain, fever, and inflammation.[11] Some evidence also suggests that salicylates can suppress the transcription of the COX-2 gene.[13]
Quantitative Data: Anti-inflammatory and Analgesic Activity
Currently, there is a lack of specific quantitative data on the anti-inflammatory and analgesic activity of this compound. The table below presents data for other salicylate derivatives to provide a comparative context.
| Compound | Model | Assay | Result | Reference |
| Valeryl Salicylate | Arachidonic acid-induced ear edema (mice) | Edema Inhibition | Significant inhibition at 1.5-45 µ g/ear | [14] |
| Croton oil-induced ear edema (mice) | Edema Inhibition | Significant inhibition at 45 µ g/ear | [14] | |
| Carrageenan-induced paw edema (mice) | Edema Inhibition | Significant reduction at 2h | [14] | |
| Aspirin | In vitro | COX-1 Inhibition | IC50 = 1.88 µM | [15] |
| In vitro | COX-2 Inhibition | IC50 = 12.34 µM | [15] | |
| Salicylate-containing rubefacients | Acute musculoskeletal pain (human) | Pain Relief | Limited evidence for efficacy | |
| Compound Methyl Salicylate Liniment | Soft tissue pain (human) | Pain Relief | 78.31% effective rate | [16] |
Experimental Protocols
This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[13]
Materials:
-
This compound
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Assay buffer
Procedure:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Reaction Incubation: In a microplate, add the COX enzyme, the test compound (this compound) or a control, and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
This protocol describes a model for evaluating the analgesic efficacy of topically applied compounds.[17]
Animal Model:
-
Adult Sprague-Dawley rats
Procedure:
-
Induction of Inflammation: Induce inflammation in the anterior tibialis muscle of one hindlimb by injecting complete Freund's adjuvant.
-
Topical Application: After a set period for inflammation to develop, apply a formulation containing this compound to the skin over the inflamed muscle.
-
Pain Behavior Assessment: Measure the weight-bearing capacity of the affected hindlimb at various time points after application. An increase in weight-bearing on the affected limb indicates an analgesic effect.
-
Control Groups: Include a vehicle control group (formulation without this compound) and a positive control group (a known topical analgesic).
-
Data Analysis: Compare the changes in weight-bearing between the treatment and control groups to determine the efficacy of this compound.
Visualizations
Figure 2. Mechanism of action of this compound via COX inhibition.
Anticancer Potential
While research on the anticancer properties of this compound is limited, studies on other alkylated salicylates and compounds containing an allyl motif suggest this as a promising area for investigation.[18][19][20] Salicylates have been shown to affect various cancer-related pathways, and the allyl group is present in several natural and synthetic compounds with anticancer activity.[19]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
No specific IC50 values for this compound against cancer cell lines were found in the reviewed literature. The table below presents data for other alkylated salicylates.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Salicylic Acid | HeLa (Cervical Cancer) | MTT | 39.968 | [18] |
| Methyl Salicylate | HeLa (Cervical Cancer) | MTT | 14.096 | [18] |
| Ethyl Salicylate | HeLa (Cervical Cancer) | MTT | 15.537 | [18] |
| Butyl Salicylate | HeLa (Cervical Cancer) | MTT | 0.280 | [18] |
| Isoamyl Salicylate | HeLa (Cervical Cancer) | MTT | 10.519 | [18] |
| Octyl Salicylate | HeLa (Cervical Cancer) | MTT | 28.882 | [18] |
| Butyl Salicylate | T47D (Breast Cancer) | MTT | 0.87320 | [12] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][8][21][22]
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, T47D)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Figure 3. Potential signaling pathway for salicylate's effect on breast cancer cells.
Conclusion and Future Directions
This compound presents an intriguing profile for potential therapeutic applications, leveraging the known bioactivities of both the salicylate and allyl moieties. The preliminary evidence for its antibacterial activity is promising and warrants further quantitative investigation to determine its spectrum of activity and potency. While direct evidence for its anti-inflammatory, analgesic, and anticancer effects is currently lacking, the activities of related compounds strongly suggest that these are fruitful areas for future research.
To advance the therapeutic potential of this compound, the following steps are recommended:
-
Quantitative In Vitro Studies: Comprehensive screening of this compound against a broad panel of bacterial and fungal pathogens to determine MIC and MBC values. Determination of IC50 values for COX-1 and COX-2 inhibition and against a diverse range of cancer cell lines.
-
In Vivo Efficacy Studies: Evaluation of this compound in established animal models of infection, inflammation, pain, and cancer to determine its efficacy, optimal dosing, and therapeutic window.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound beyond COX inhibition.
-
Pharmacokinetic and Toxicological Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties and safety.
The synthesis of this information will be critical in determining whether this compound can be developed into a clinically useful therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. preprints.org [preprints.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylate suppresses the oncogenic hyaluronan network in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of sodium salicylate on antibiotic susceptibility and synergy in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines - ProQuest [proquest.com]
- 13. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of valeryl salicylate, a COX-1 inhibitor, on models of acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of topical analgesics in relieving pain in an animal model of muscular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
- 19. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QSAR and Anticancer effect of Alkyl salicylate on Breast cancer T47D Cells Lines - ProQuest [proquest.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
In Silico Prediction of Allyl Salicylate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl salicylate, an ester of salicylic acid, has garnered interest for its potential bioactive properties. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound, with a focus on its antibacterial and potential anti-inflammatory effects. We detail the methodologies for various computational tools, present quantitative predictive data in a structured format, and visualize key experimental workflows and biological signaling pathways. This guide serves as a comprehensive resource for researchers and professionals in drug discovery and development who are interested in leveraging computational approaches to explore the therapeutic potential of this compound and its derivatives.
Introduction
In silico drug discovery represents a paradigm shift in pharmaceutical research, enabling the rapid and cost-effective screening of chemical compounds for potential therapeutic activities. By employing computational models and simulations, researchers can predict a compound's bioactivity, toxicity, and pharmacokinetic profile before embarking on costly and time-consuming experimental studies.[1][2]
This compound (also referred to as AESA) is a chemical compound that has been investigated for various applications, including in materials science.[3] Recent in silico studies have begun to shed light on its potential as a bioactive agent, particularly in the realm of antibacterial applications.[4][5] Furthermore, given its structural relationship to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), there is a strong rationale for investigating its potential anti-inflammatory properties through computational methods.[6][7]
This guide will explore the predicted bioactivities of this compound based on available in silico data and provide detailed protocols for the computational tools used in these predictions.
Predicted Bioactivity of this compound
The bioactivity of this compound has been primarily investigated through computational models for its antibacterial and toxicological profiles.
Antibacterial Activity
The Prediction of Activity Spectra for Substances (PASS) online tool is a widely used resource for forecasting the biological activity of a molecule based on its structural formula.[5][8] The prediction is presented as a probability of being active (Pa) versus a probability of being inactive (Pi).
| Bioactivity Prediction (PASS Online) | Pa | Pi |
| Antibacterial | 0.236 | 0.091 |
Table 1: Predicted Antibacterial Activity of this compound. Data sourced from an in silico study on salicylic acid derivatives.[4]
The PASS prediction suggests a moderate probability of this compound exhibiting antibacterial activity.[4] This forms the basis for further investigation into its potential mechanisms of action against bacterial targets.
Toxicological Profile
The ProTox-II web server is a valuable tool for predicting the toxicity of chemical compounds.[9][10][11] It provides predictions for various toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, carcinogenicity, and mutagenicity.
| Toxicity Prediction (ProTox-II) | Predicted Value | Prediction Accuracy |
| LD50 | 2.3 g/kg | 67.38% |
| Toxicity Class | 5 (Harmful if swallowed) | - |
| Average Similarity to known toxic compounds | 59.74% | - |
Table 2: Predicted Toxicological Profile of this compound. Data sourced from an in silico analysis of salicylic acid esters.[4]
The predicted LD50 value and toxicity class suggest that this compound has a low to moderate toxicity profile.[4]
In Silico Experimental Protocols
This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.
Prediction of Biological Activity Spectra using PASS Online
The PASS (Prediction of Activity Spectra for Substances) online service predicts a wide range of biological activities based on the 2D structure of a compound.[2][12][13]
Methodology:
-
Access the PASS Online Web Server: Navigate to the Way2Drug PASS Online portal.
-
Input Molecular Structure: The structure of this compound can be provided in one of three ways:
-
Draw the molecule using the provided chemical structure editor.
-
Enter the SMILES (Simplified Molecular Input Line Entry System) string for this compound (C=CCOC(=O)c1ccccc1O).
-
Upload a MOL file of the structure.
-
-
Initiate Prediction: Click the "Predict" button to start the analysis.
-
Interpret Results: The results are presented as a list of potential biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. A higher Pa value suggests a greater likelihood of the compound exhibiting that particular activity.
Toxicity Prediction using ProTox-II
ProTox-II is a web server for the in silico prediction of chemical toxicity.[9][10][11]
Methodology:
-
Access the ProTox-II Web Server: Navigate to the ProTox-II homepage.
-
Input Compound: Enter the SMILES string for this compound or draw the structure using the integrated chemical editor.
-
Select Toxicity Endpoints: Choose the desired toxicity predictions (e.g., Oral Toxicity, Hepatotoxicity, Carcinogenicity, Mutagenicity). For a comprehensive analysis, all available endpoints can be selected.
-
Run Prediction: Initiate the toxicity prediction.
-
Analyze Output: The server provides a detailed report including the predicted LD50 value, toxicity class, and predictions for other selected endpoints, along with confidence scores.
Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a web tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[14][15][16][17][18][19]
Methodology:
-
Access SwissTargetPrediction: Go to the SwissTargetPrediction website.
-
Enter Molecule: Input the SMILES string of this compound or draw the structure.
-
Select Organism: Choose the target organism (e.g., Homo sapiens).
-
Run Prediction: Start the target prediction process.
-
Review Predicted Targets: The output is a list of potential protein targets ranked by probability. The results can be visualized to show the classes of the predicted targets (e.g., enzymes, receptors, kinases).
Molecular Docking using AutoDock Vina
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20][21][22][23]
Methodology:
-
Prepare the Ligand (this compound):
-
Obtain the 3D structure of this compound (e.g., from PubChem) in SDF or MOL2 format.
-
Use a molecular modeling software (e.g., AutoDock Tools, Chimera) to convert the ligand to the PDBQT format, which includes partial charges and atom types.
-
-
Prepare the Receptor Protein:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For a hypothetical anti-inflammatory study, Cyclooxygenase-2 (COX-2) could be a target (e.g., PDB ID: 5IKR).
-
Prepare the protein using software like AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning charges. Save the prepared receptor in PDBQT format.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the receptor. This can be based on the position of a co-crystallized ligand or through literature review.
-
Define a grid box that encompasses the active site. The size and center of the grid box are specified in a configuration file.
-
-
Run AutoDock Vina:
-
Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyze Docking Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand in the receptor's active site, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses and interactions using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).
-
Signaling Pathways and Mechanisms of Action
In silico predictions can provide insights into the potential signaling pathways through which a compound may exert its biological effects.
Putative Antibacterial Mechanism
While the specific bacterial targets of this compound have not been extensively studied, a molecular docking study investigated its interaction with amylase.[4] The study reported a binding energy of -5.6 kcal/mol, suggesting a moderately weak interaction.[4] This could imply that this compound's antibacterial effect might not be primarily through amylase inhibition, or that it may act on other bacterial targets. Further in silico screening against a panel of known bacterial enzymes and proteins is warranted.
Predicted Anti-Inflammatory Signaling Pathway
Salicylates are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[24][25] Additionally, salicylates can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7][25][26][27][28][29] A hypothetical in silico investigation of this compound's anti-inflammatory activity would likely focus on these pathways.
Experimental Workflow Visualization
A typical in silico workflow for assessing the bioactivity of a compound like this compound involves a multi-step process, from initial prediction to more detailed mechanistic studies.
Conclusion
The in silico prediction of this compound's bioactivity reveals a compound with potential antibacterial properties and a favorable preliminary toxicity profile. While its anti-inflammatory effects are yet to be specifically investigated computationally, its structural similarity to known salicylates provides a strong rationale for such studies. The methodologies and workflows detailed in this guide offer a comprehensive framework for researchers to further explore the therapeutic potential of this compound and other novel compounds using computational tools. Future work should focus on experimental validation of these in silico predictions to confirm the bioactivity and elucidate the precise mechanisms of action of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. zenodo.org [zenodo.org]
- 3. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 17. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive assessment of nine target prediction web services: which should we choose for target fishing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. m.youtube.com [m.youtube.com]
- 23. eagonlab.github.io [eagonlab.github.io]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Investigations Into the Analysis and Modeling of the TNFα-Mediated NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Allyl Salicylate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for allyl salicylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information on this compound.
Mass Spectrometry (MS)
Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The molecular ion and characteristic fragments are observed, providing confirmation of the molecular weight and structural features.
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 178 | 27.7 | [M]+ (Molecular Ion) |
| 121 | 69.2 | [M - C3H5O]+ |
| 120 | 99.9 | [M - C3H4O2]+ |
| 92 | 36.6 | [C6H4O]+ |
| 41 | 82.4 | [C3H5]+ (Allyl Cation) |
Data sourced from PubChem CID 66330.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The spectrum is typically acquired for the neat liquid sample.
Table 2: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 (broad) | O-H (Phenolic) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~1680 | C=O (Ester) | Stretching |
| ~1600 | C=C (Aromatic) | Stretching |
Data is based on typical values for salicylate esters.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Predicted chemical shifts are based on typical values for the functional groups present.
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic, vinylic, and allylic protons. Due to restricted rotation around the C-C single bond of the allyl group, the vinylic protons can exhibit complex splitting patterns, not necessarily following the simple n+1 rule.
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| 10.5 - 11.0 | Singlet | 1H | Phenolic OH |
| 7.8 - 8.0 | Multiplet | 1H | Aromatic H |
| 7.4 - 7.6 | Multiplet | 1H | Aromatic H |
| 6.8 - 7.0 | Multiplet | 2H | Aromatic H |
| 5.9 - 6.1 | Multiplet | 1H | Vinylic CH |
| 5.2 - 5.4 | Multiplet | 2H | Vinylic CH₂ |
| 4.6 - 4.8 | Multiplet | 2H | Allylic CH₂ |
Predicted chemical shifts are based on general values for similar structures.[3][4][5]
The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 165 - 170 | Ester C=O |
| 160 - 165 | Aromatic C-OH |
| 130 - 140 | Aromatic CH |
| 130 - 135 | Vinylic CH |
| 115 - 120 | Vinylic CH₂ |
| 115 - 125 | Aromatic CH |
| 110 - 115 | Aromatic C (quaternary) |
| 60 - 70 | Allylic CH₂ |
Predicted chemical shifts are based on general values and data for analogous compounds like methyl salicylate.[6][7][8][9]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[10] The sample should be free of particulate matter.
-
Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition.
-
GC Column: Use a suitable capillary column (e.g., DB-5 or equivalent non-polar column) for separation.
-
Oven Program: Implement a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[10]
-
Mass Spectrometer:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of this peak to identify the molecular ion and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
For a neat liquid sample like this compound, the Attenuated Total Reflectance (ATR) or a liquid cell method can be used.
-
ATR Method:
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[11]
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.
-
-
Liquid Cell (Neat) Method:
-
Cell Preparation: Use a demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates).
-
Sample Application: Place a drop of this compound on one plate and carefully place the second plate on top to create a thin film.
-
Data Acquisition: Place the cell in the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: Disassemble the cell and clean the plates thoroughly with an appropriate solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to serve as the 0 ppm reference.[12]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity across the sample.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. iq.usp.br [iq.usp.br]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uoguelph.ca [uoguelph.ca]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Solubility and Stability of Allyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl salicylate, a fragrance and flavoring agent, is an ester of salicylic acid and allyl alcohol. Its physicochemical properties, particularly its solubility and stability, are of critical importance in various applications, including pharmaceuticals, cosmetics, and material science. This technical guide provides a comprehensive overview of the solubility and stability of this compound, with detailed experimental protocols and visual representations of key concepts to aid researchers and professionals in their work.
Solubility of this compound
The solubility of a compound is a fundamental property that influences its bioavailability, formulation, and efficacy. This compound is generally characterized as a poorly water-soluble compound.
Aqueous and Organic Solvent Solubility
Quantitative data on the solubility of this compound in a wide range of solvents is limited in publicly available literature. However, based on its chemical structure and available data for similar compounds, a general solubility profile can be established.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | ~242 mg/L (estimated) | [1] |
| Alcohol | - | Soluble | [1] |
Note: The water solubility is an estimated value, and "soluble" in alcohol is a qualitative description. Further experimental determination is recommended for specific applications.
Due to its organic ester structure with a lipophilic allyl group and an aromatic ring, this compound is expected to be more soluble in organic solvents than in water. Its solubility is likely to be significant in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5]
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, phosphate buffer)
-
Glass flasks or vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.
-
Equilibration: Seal the flasks and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis spectrophotometry).
-
Quantification: Analyze the diluted sample to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Assay
Caption: Workflow of the shake-flask method for solubility determination.
Stability of this compound
The stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. For this compound, potential degradation pathways include hydrolysis, photodegradation, and thermal degradation.
Degradation Pathways
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield salicylic acid and allyl alcohol. The rate of hydrolysis is influenced by pH and temperature. Studies on other salicylates, such as benzyl and phenyl salicylate, have shown that hydrolysis is a significant degradation pathway.[6]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the degradation of the molecule.
-
Thermal Degradation: High temperatures can cause the decomposition of this compound.
Stability Testing
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7]
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) for a specified time | Hydrolysis of the ester linkage |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) for a specified time | Hydrolysis of the ester linkage |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of the allyl group or aromatic ring |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation |
| Thermal Stress | Dry heat (e.g., 70-80°C) for a specified time | Thermal decomposition |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8][9][10]
Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.
Materials:
-
This compound reference standard
-
Forced degradation samples of this compound
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffers and acids/bases for pH adjustment
Procedure:
-
Method Development:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Gradient Elution: Develop a gradient elution program to separate the parent compound from its degradation products.
-
Wavelength Selection: Use a PDA detector to determine the optimal wavelength for the detection of this compound and its degradation products.
-
-
Forced Degradation Studies: Subject this compound to stress conditions as outlined in Table 2.
-
Method Specificity: Inject the forced degradation samples into the HPLC system to ensure that the degradation products are well-separated from the parent peak and from each other. The peak purity of the this compound peak should be assessed using a PDA detector.
-
Method Validation: Validate the developed method according to ICH guidelines, including parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Workflow for Stability-Indicating HPLC Method Development
References
- 1. This compound, 10484-09-0 [thegoodscentscompany.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. enamine.net [enamine.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Technical Guide to the Natural Occurrence of Salicylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the natural occurrence of salicylate esters, their biosynthesis, signaling pathways, and the experimental methodologies used for their study. Salicylate esters, with methyl salicylate as a prominent example, are a class of organic compounds naturally present in a wide array of plant species. They play crucial roles in plant physiology, including defense mechanisms, and have a long history of use in traditional medicine, forming the basis for modern pharmaceuticals like aspirin. This document aims to be a core technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Natural Occurrence of Salicylate Esters
Salicylate esters are widely distributed throughout the plant kingdom. These compounds are often responsible for the characteristic scents of the plants in which they are found. Methyl salicylate, also known as oil of wintergreen, is the most well-known naturally occurring salicylate ester.[1][2] It is found in numerous plant species, where it can be present in leaves, bark, and fruit.[2][3][4]
Key plant families and species known to produce salicylate esters include:
-
Salicaceae: This family, which includes willows (Salix sp.) and poplars (Populus sp.), is a well-known source of salicylates.[5] Historically, willow bark was used for its analgesic properties, which are attributed to the conversion of the salicylate derivative salicin into salicylic acid in the body.[3][6]
-
Ericaceae: The wintergreen plant (Gaultheria procumbens) is a primary natural source of methyl salicylate.[4]
-
Betulaceae: The bark of the sweet birch (Betula lenta) is another significant source of methyl salicylate.[2][4]
-
Rosaceae: Species within the genus Spiraea, commonly known as meadowsweets, also produce methyl salicylate.[2]
-
Polygalaceae: Various species in this family have been found to contain methyl salicylate.[7]
Salicylate esters are also found as components of essential oils and contribute to the floral scents of some plants, particularly those that rely on nocturnal pollinators.[2]
The concentration of salicylate esters in natural sources can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes quantitative data for methyl salicylate from a study on the Polygalaceae family.
| Genus | Species | Plant Part | Methyl Salicylate Concentration (µg/g) |
| Polygala | P. cyparissias | Roots | 126.9 |
| P. paniculata | Roots | 33.7 | |
| P. monticola | Roots | 14.1 | |
| Bredemeyera | B. floribunda | Roots | 45.2 |
| Monnina | M. cuneata | Roots | 28.4 |
| Data sourced from a study on the quantification of methyl salicylate in the Polygalaceae family by HPLC-DAD.[7] |
Biosynthesis of Salicylate Esters in Plants
The biosynthesis of salicylate esters in plants begins with the production of their precursor, salicylic acid (SA). SA is a phenolic phytohormone synthesized from the primary metabolite chorismate, which is the end product of the shikimate pathway.[8][9] Plants utilize two main pathways for SA synthesis: the Isochorismate (IC) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.[8][9][10][11]
-
Isochorismate (IC) Pathway: This is the major route for SA biosynthesis, especially in response to pathogens.[8][9] In the chloroplasts, the enzyme Isochorismate Synthase (ICS) converts chorismate into isochorismate.[8][9] Subsequent enzymatic steps, which are not yet fully elucidated in plants, convert isochorismate to salicylic acid.[9][10]
-
Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. The enzyme Phenylalanine Ammonia-Lyase (PAL) then converts phenylalanine to trans-cinnamic acid.[12] Through a series of subsequent reactions, trans-cinnamic acid is converted into salicylic acid.[10]
Once salicylic acid is synthesized, it can be converted into its volatile ester form, methyl salicylate (MeSA). This reaction is catalyzed by the enzyme salicylic acid methyl transferase (SAMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid, forming MeSA.[13]
Role in Plant Signaling
Salicylic acid is a critical signaling molecule in plants, particularly in mediating defense against pathogens.[9][14] One of the key defense mechanisms it regulates is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that develops in distal, uninfected parts of a plant following an initial localized pathogen attack.
Methyl salicylate, being a volatile compound, plays a crucial role as a long-distance signal in SAR.[5] After a pathogen infection, SA levels rise at the infection site. This SA is converted to MeSA, which is then released into the air.[13] The volatile MeSA can travel to other parts of the same plant or even to neighboring plants.[5] In the recipient tissues, MeSA is converted back to SA, which then activates defense gene expression, such as Pathogenesis-Related (PR) genes, preparing those tissues for a potential future attack.[12]
The perception of the SA signal involves the protein NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1 (NPR1), which functions as a central coactivator of transcription factors that regulate the expression of defense genes.[9]
Experimental Protocols
The study of salicylate esters from natural sources involves several key experimental stages: extraction, identification, and quantification.
The choice of extraction method depends on the plant material and the properties of the target salicylate ester.
-
Steam Distillation: This is a common method for extracting volatile compounds like methyl salicylate from plant materials, particularly for producing essential oils.[15]
-
Protocol:
-
The plant material (e.g., wintergreen leaves) is placed in a distillation apparatus with water.
-
Steam is passed through the plant material, causing the volatile compounds to vaporize.
-
The steam and volatile compound mixture is cooled in a condenser.
-
The condensed liquid, consisting of water and the essential oil containing methyl salicylate, is collected.
-
The oil is then separated from the water, often based on their immiscibility and density difference.
-
-
-
Solvent Extraction: This method uses organic solvents to dissolve salicylate esters from the plant matrix.[15]
-
Protocol:
-
The dried and ground plant material is macerated in a suitable organic solvent (e.g., ethanol, chloroform, or acetonitrile).[7][15]
-
The mixture is agitated for a period to ensure efficient extraction.
-
The solid plant material is filtered out.
-
The solvent is evaporated from the filtrate, leaving the crude extract containing salicylate esters.
-
Further purification steps, such as liquid-liquid partitioning or column chromatography, may be required.
-
-
A variety of analytical techniques are employed for the identification and quantification of salicylate esters.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating, identifying, and quantifying compounds in a mixture.[16][17]
-
Protocol (Example for Methyl Salicylate): [7]
-
Sample Preparation: The extract is dissolved in a suitable solvent and filtered.
-
Chromatographic System: An HPLC system equipped with a Diode-Array Detector (DAD) or UV detector is used.
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of solvents, such as acetonitrile and water, is used to elute the compounds.
-
Detection: The detector measures the absorbance at a specific wavelength (e.g., 205 nm for methyl salicylate).[18]
-
Quantification: The concentration of the salicylate ester is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of a pure standard.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds.
-
Protocol:
-
The volatile extract is injected into the GC.
-
Compounds are separated based on their boiling points and interactions with the stationary phase in the GC column.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.
-
Quantification can be achieved by integrating the peak area and comparing it to that of an internal or external standard.
-
-
-
Vibrational Spectroscopy (FTIR, NIR, Raman): These techniques can provide qualitative and quantitative information about the chemical composition of a sample, often with minimal sample preparation.[19] They are particularly useful for rapid screening of large numbers of samples.[19]
Conclusion
Salicylate esters are significant natural products with a broad distribution in the plant kingdom. Their roles as key signaling molecules in plant defense, particularly the function of methyl salicylate in Systemic Acquired Resistance, are of great interest to researchers. For drug development professionals, understanding the natural sources, biosynthesis, and chemical properties of these compounds provides a foundation for the discovery and development of new therapeutic agents. The continued refinement of analytical techniques will further enhance our ability to detect, quantify, and understand the complex roles of salicylate esters in nature.
References
- 1. echemi.com [echemi.com]
- 2. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 3. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 6. Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming [frontiersin.org]
- 10. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esalq.usp.br [esalq.usp.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
- 16. [PDF] The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. | Semantic Scholar [semanticscholar.org]
- 17. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Salicylates and Flavonoids in Poplar Bark and Leaves Based on IR, NIR, and Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Allyl Salicylate: A Technical Guide to Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and toxicological profile of allyl salicylate. It is intended for an audience of researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document consolidates available quantitative toxicity data, details standard experimental protocols for key toxicological endpoints, and presents visual representations of relevant biological pathways and experimental workflows. The information is structured to facilitate easy access and comparison, adhering to rigorous scientific standards. While comprehensive data for this compound is not publicly available for all endpoints, this guide leverages data on structurally related salicylates and established OECD guidelines to provide a thorough assessment framework.
Chemical and Physical Properties
-
Chemical Name: Allyl 2-hydroxybenzoate
-
Synonyms: this compound; 2-Hydroxybenzoic acid, 2-propen-1-yl ester
-
CAS Number: 10484-09-0
-
Molecular Formula: C₁₀H₁₀O₃
-
Molecular Weight: 178.18 g/mol
-
Appearance: Liquid with a fruity, wintergreen-like odor.[1]
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for this compound and related salicylates.
Table 2.1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | > 5000 mg/kg | [2] |
| LD₅₀ | Rat | Oral | 1520 mg/kg | [3] |
| LD₅₀ | Mouse | Intraperitoneal | 200 mg/kg | [2] |
| LD₅₀ | Rabbit | Dermal | Data not available | |
| LC₅₀ | Rat | Inhalation | Data not available |
Note: Conflicting oral LD₅₀ data exists in the literature, which may be due to differences in study protocols or purity of the test substance.
Table 2.2: Dermal and Ocular Irritation
| Endpoint | Species | Method | Result | Reference |
| Skin Irritation | Human | Patch Test | Non-irritating at 4% in petrolatum | [2] |
| Skin Irritation | Rabbit | OECD 404 | Data not available | |
| Eye Irritation | Rabbit | OECD 405 | Data not available |
Table 2.3: Sensitization
| Endpoint | Species | Method | Result | Reference |
| Skin Sensitization | Mouse | LLNA (OECD 429) | Data not available |
Table 2.4: Genotoxicity
| Endpoint | System | Method | Result | Reference |
| Gene Mutation | S. typhimurium | Ames Test (OECD 471) | Data not available | |
| Chromosomal Aberrations | Mammalian Cells | In Vitro Assay (OECD 473) | Data not available |
Table 2.5: Carcinogenicity
| Species | Route | Method | Result | Reference |
| Rat | Oral | 2-Year Bioassay | Data not available | |
| Mouse | Oral | 2-Year Bioassay | Data not available |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound can be absorbed through the skin and the gastrointestinal tract.[4] Dermal absorption is influenced by the vehicle and any damage to the skin.[4]
-
Distribution: Once absorbed, salicylates are distributed throughout the body.[5]
-
Metabolism: It is anticipated that this compound is rapidly hydrolyzed by esterases in the skin, liver, and blood to salicylic acid and allyl alcohol.[5][6] Salicylic acid then undergoes further metabolism, primarily in the liver, through conjugation with glycine and glucuronic acid, and a small fraction is oxidized.[5]
-
Excretion: The metabolites of salicylic acid are primarily excreted by the kidneys.[5] The rate of excretion is dependent on urinary pH.[5]
Detailed Experimental Protocols
The following sections describe the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols would be appropriate for evaluating the safety of this compound.
Acute Dermal Toxicity (as per OECD Guideline 402)
-
Objective: To determine the potential for a substance to cause toxicity from a single, short-term dermal exposure.
-
Test Animals: Typically, young adult rats or rabbits are used.
-
Procedure:
-
A limit test is often performed first at a dose of 2000 mg/kg body weight.
-
The test substance is applied uniformly over a shaved area of skin (approximately 10% of the body surface area).[7]
-
The application site is covered with a porous gauze dressing for 24 hours.[7]
-
After the exposure period, the residual substance is removed.[7]
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
A full necropsy is performed on all animals at the end of the observation period.[8]
-
-
Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is calculated if a full dose-response study is conducted.
Skin Irritation/Corrosion (as per OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test Animals: The albino rabbit is the preferred species.[9]
-
Procedure:
-
A small area of the animal's back is shaved.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin.[9]
-
The treated area is covered with a gauze patch for a 4-hour exposure period.[9]
-
After 4 hours, the patch and residual substance are removed.
-
The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Observations may continue for up to 14 days to assess the reversibility of any effects.[9]
-
-
Endpoint: The severity of skin reactions is scored based on a standardized scale. The substance is classified based on the severity and reversibility of the observed lesions.[10]
Eye Irritation/Corrosion (as per OECD Guideline 405)
-
Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.
-
Test Animals: The albino rabbit is the recommended species.[11]
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[12][13]
-
The other eye remains untreated and serves as a control.[13]
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[11]
-
The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[13]
-
-
Endpoint: Ocular lesions are scored using a standardized system.[12] The classification of the substance is based on the severity and persistence of the observed eye damage.
Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)
-
Objective: To determine the potential of a substance to induce allergic contact dermatitis.
-
Test Animals: Mice are used for this assay.[13]
-
Procedure:
-
The test substance is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[1]
-
A vehicle control group and a positive control group are also included.[13]
-
On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously to measure lymphocyte proliferation.[1]
-
Approximately 5 hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[14]
-
The proliferation of lymphocytes in the lymph nodes is quantified by measuring the incorporation of the radiolabel.[13]
-
-
Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[13][14] The EC3 value, which is the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
-
Objective: To screen for the potential of a substance to cause gene mutations.
-
Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[3][15]
-
Procedure:
-
The bacterial strains are exposed to the test substance at a range of concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).[3]
-
The mixture is plated on a minimal agar medium that lacks the essential amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)
-
Objective: To identify substances that cause structural damage to chromosomes in mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.
-
Procedure:
-
Cell cultures are exposed to the test substance at a minimum of three different concentrations, both with and without a metabolic activation system.[2]
-
After an appropriate incubation period, the cells are treated with a substance that arrests them in metaphase.[2]
-
The cells are then harvested, fixed, and stained.
-
The chromosomes of at least 300 metaphase cells per concentration are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
-
Endpoint: A substance is considered positive if it produces a concentration-related increase in the number of cells with chromosomal aberrations or a reproducible increase at one or more concentrations.[11]
Visualizations: Pathways and Workflows
Signaling Pathway for Skin Sensitization
Caption: Adverse Outcome Pathway (AOP) for skin sensitization initiated by covalent protein binding.
Experimental Workflow for Skin Sensitization Assessment
Caption: Tiered testing strategy for assessing skin sensitization potential.
Logical Framework for Toxicity Data Evaluation
Caption: A logical framework for evaluating a toxicological endpoint using a tiered approach.
Conclusion
References
- 1. ecetoc.org [ecetoc.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Fragrance University [fragranceu.com]
- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 6. nucro-technics.com [nucro-technics.com]
- 7. allyl phenoxyacetate, 7493-74-5 [thegoodscentscompany.com]
- 8. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. 2.9. Bacterial Reverse Mutation Test [bio-protocol.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Allyl Salicylate
Abstract
This document provides a detailed protocol for the synthesis of allyl salicylate, a common fragrance and flavoring agent. The synthesis is achieved via Fischer esterification of salicylic acid with allyl alcohol, a straightforward and widely used method for ester formation.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It includes a summary of reaction conditions, a detailed experimental procedure, and a visual representation of the reaction pathway.
Introduction
This compound is an ester valued for its characteristic fruity and wintergreen aroma, finding applications in the fragrance, cosmetic, and food industries.[3] Its synthesis is a classic example of the Fischer esterification reaction, where a carboxylic acid (salicylic acid) reacts with an alcohol (allyl alcohol) in the presence of an acid catalyst.[1][2] The equilibrium nature of this reaction necessitates specific conditions to favor the formation of the ester product.[2][4] This document outlines an optimized protocol for this synthesis, achieving a good yield and high purity of the final product.[5]
Reaction and Mechanism
The synthesis of this compound proceeds through the acid-catalyzed esterification of salicylic acid with allyl alcohol. The reaction is reversible and typically requires heating and the removal of water to drive the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[1][2][4] Concentrated sulfuric acid is a commonly used catalyst for this transformation.[2][4][6]
The mechanism involves the protonation of the carbonyl oxygen of salicylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Allyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the acid catalyst.
Comparative Data of Salicylate Synthesis
The following table summarizes reaction conditions and yields for the synthesis of various salicylate esters, providing a comparative context for the synthesis of this compound.
| Salicylate Product | Alcohol Reactant | Catalyst | Solvent | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | Reference |
| This compound | Allyl Alcohol | Acid Catalyst | Various | - | - | 78 | [5] |
| Methyl Salicylate | Methanol | Sulfuric Acid | Methanol | 1.25 | ~80 (reflux) | - | [4] |
| Ethyl Salicylate | Ethanol | Sulfuric Acid | Ethanol | 2 | reflux | 95 | [2] |
| n-Amyl Salicylate | n-Pentanol | Sodium Hydrogen Sulfate | Cyclohexane | 4.5 | 120-140 | 93.3 | [7] |
| Benzyl Salicylate | Benzyl Alcohol | Solid Acid Catalyst | Toluene | 9 | 100 (reflux) | 92.7 | [8] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Fischer esterification of salicylic acid and its derivatives.[2][4][5]
4.1. Materials and Reagents:
-
Salicylic Acid (C₇H₆O₃)
-
Allyl Alcohol (C₃H₆O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (C₇H₈)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O) for extraction
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
4.2. Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.
-
Allyl alcohol is toxic and flammable. Avoid inhalation and contact with skin.
-
Toluene is flammable and has toxic vapors.
4.3. Reaction Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add salicylic acid (e.g., 0.1 mol, 13.8 g) and an excess of allyl alcohol (e.g., 0.4 mol, 23.2 g, 27.2 mL).
-
Add a magnetic stir bar and toluene (approximately 50 mL) to the flask. Toluene will serve as a solvent and an azeotropic agent to remove water.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
4.4. Work-up and Purification:
-
Quenching: Carefully transfer the cooled reaction mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted salicylic acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with water (1 x 50 mL).
-
Finally, wash the organic layer with a saturated sodium chloride solution (brine) (1 x 50 mL) to aid in the separation of the layers.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene and excess allyl alcohol using a rotary evaporator.
-
Distillation (Optional): For higher purity, the crude this compound can be purified by vacuum distillation.
4.5. Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Visualization of the Synthesis Pathway
The following diagram illustrates the chemical transformation from salicylic acid and allyl alcohol to this compound.
Caption: Fischer esterification of salicylic acid with allyl alcohol.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. nbinno.com [nbinno.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of n-Amyl Salicylate Catalyzed by Sodium Hydrogen Sulfate | Semantic Scholar [semanticscholar.org]
- 8. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Allyl Salicylate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of allyl salicylate through the Fischer esterification of salicylic acid with allyl alcohol. Fischer esterification is a classic and widely used method for the preparation of esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2][3] this compound is a valuable compound in the fragrance and pharmaceutical industries, known for its characteristic sweet, fruity aroma.[4] This protocol outlines the reaction setup, work-up, and purification procedures, and includes a summary of relevant quantitative data and safety precautions.
Introduction
This compound, an ester derived from salicylic acid and allyl alcohol, is a key ingredient in many commercial products.[4] The synthesis of this compound is efficiently achieved through Fischer esterification, an acid-catalyzed equilibrium reaction.[1][2] To drive the reaction toward the formation of the ester, an excess of one reactant, typically the less expensive alcohol, is used, or water is removed as it is formed.[3] This application note details a representative laboratory-scale procedure for the synthesis of this compound, providing researchers with a reliable method for its preparation. One study has reported achieving a yield of 78% for this synthesis, although specific optimal conditions can vary.[5]
Reaction and Mechanism
The overall reaction for the Fischer esterification of salicylic acid with allyl alcohol is as follows:
Salicylic Acid + Allyl Alcohol ⇌ this compound + Water
The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Salicylic Acid | ≥99% purity |
| Allyl Alcohol | ≥99% purity |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) |
| Diethyl Ether | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium Chloride (NaCl) | Saturated aqueous solution (brine) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Round-bottom flask | 100 mL |
| Reflux condenser | |
| Heating mantle | |
| Magnetic stirrer and stir bar | |
| Separatory funnel | 250 mL |
| Beakers and Erlenmeyer flasks | |
| Rotary evaporator | |
| Distillation apparatus |
Synthesis of this compound
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 13.8 g (0.1 mol) of salicylic acid.
-
To the flask, add 29.0 g (34.5 mL, 0.5 mol) of allyl alcohol. Using an excess of the alcohol helps to drive the reaction equilibrium towards the product.
-
Carefully and slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring. Caution: The addition of sulfuric acid is exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cold water through the condenser.
-
Heat the reaction mixture to a gentle reflux using a heating mantle, maintaining a temperature of approximately 100-110°C.[6]
-
Allow the reaction to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel to dissolve the ester.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
Two 50 mL portions of a saturated sodium bicarbonate solution to neutralize the unreacted sulfuric acid and salicylic acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.
-
50 mL of brine (saturated NaCl solution) to remove residual water.[7]
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[7]
-
Filter the drying agent and collect the organic solution.
-
-
Purification:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula of this compound | C₁₀H₁₀O₃ | [8] |
| Molecular Weight of this compound | 178.18 g/mol | [8] |
| Typical Yield | 78% | [5] |
| Boiling Point | 248.5 ± 0.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Refractive Index | 1.548 |
Spectral Data for this compound:
-
IR (cm⁻¹): 3189, 3192, 3185 (O-H stretching), 3064, 3030 (=C-H stretching, aromatic)[5]
-
¹H NMR (CDCl₃): The spectrum would show characteristic peaks for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons of the allyl group.
-
Mass Spectrometry (GC-MS): Major peaks at m/z 120, 41, 121, 92, 178.[8]
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. youtube.com [youtube.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. This compound | 10484-09-0 [chemicalbook.com]
- 5. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. This compound | C10H10O3 | CID 66330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Allyl Salicylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of allyl salicylate using column chromatography. This compound, an aromatic ester, finds applications in the fragrance, food, and pharmaceutical industries. Its synthesis often results in a crude product containing unreacted starting materials and byproducts, necessitating an efficient purification method. Column chromatography offers a robust technique for isolating this compound to a high degree of purity. This guide outlines the principles, materials, and a step-by-step procedure for successful purification, including recommendations for solvent systems based on comparative data from related salicylate esters.
Introduction
This compound (prop-2-enyl 2-hydroxybenzoate) is a salicylate ester recognized for its characteristic sweet, floral-fruity odor. Beyond its use as a fragrance ingredient, salicylates, as a class of compounds, are known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The purity of this compound is critical for its intended application, especially in pharmaceutical and food-grade contexts.
Column chromatography is a widely used preparative technique for the separation and purification of individual compounds from a mixture.[2] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[2] By selecting an appropriate solvent system, impurities can be effectively separated from the target compound. This application note provides a generalized protocol for the purification of this compound, leveraging thin-layer chromatography (TLC) data from structurally similar alkyl salicylates to inform the separation strategy.[3]
Data Presentation
While specific quantitative data for the preparative column chromatography of this compound is not extensively available in the literature, the following table summarizes the Thin-Layer Chromatography (TLC) retention factors (Rf) of various alkyl salicylates. This data is crucial for selecting an appropriate solvent system for column chromatography, as a compound with an Rf value of approximately 0.2-0.4 in a particular solvent system on TLC is likely to elute well from a silica gel column using the same or a slightly less polar solvent system.[4]
Table 1: Comparative TLC Data of Alkyl Salicylates on Silica Gel [3]
| Compound | Mobile Phase (n-hexane:ethyl acetate) | Rf Value |
| Methyl Salicylate | 4:1 | 0.75 |
| Ethyl Salicylate | 4:1 | 0.78 |
| Butyl Salicylate | 4:1 | 0.90 |
| Isoamyl Salicylate | 4:1 | 0.95 |
| Octyl Salicylate | 4:1 | 0.81 |
Note: The high Rf values suggest that a less polar solvent system (e.g., a higher ratio of n-hexane to ethyl acetate) would be more suitable for achieving optimal separation in column chromatography.
Experimental Protocols
This section details the experimental protocol for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Glass chromatography column with a stopcock
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Test tubes or fraction collection vials
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Analytical balance
-
NMR spectrometer
-
GC-MS instrument
-
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Spotting: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a relatively non-polar mixture (e.g., 9:1 or 19:1 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Rf value for each spot. The ideal solvent system for column chromatography will give the this compound spot an Rf value between 0.2 and 0.4.
Column Chromatography Procedure
-
Column Packing (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in packing the silica gel tightly. Do not let the solvent level drop below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed. Once the sample has been adsorbed, close the stopcock.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in test tubes or vials.
-
Continuously add more mobile phase to the column to maintain a constant flow. Ensure the solvent level never drops below the top of the stationary phase.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Identify the fractions containing the pure this compound.
-
-
Isolation of Pure this compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining oil is the purified this compound.
-
Determine the yield and characterize the product using analytical techniques such as NMR and GC-MS to confirm its purity and identity.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
References
Application Note: Analysis of Allyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the identification and quantification of Allyl salicylate in various matrices, particularly in cosmetic and fragrance formulations. The protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method provides excellent selectivity and sensitivity for the analysis of this compound, a common fragrance ingredient and a potential allergen. This document provides detailed experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in the successful implementation of this analytical method.
Introduction
This compound (Benzoic acid, 2-hydroxy-, 2-propenyl ester) is a synthetic fragrance compound widely used in perfumes, cosmetics, and other consumer products to impart a sweet, floral, and slightly herbaceous scent. Due to its potential as a skin sensitizer, regulatory bodies in many regions require the monitoring and concentration control of this compound in consumer goods. Therefore, a reliable and validated analytical method is crucial for quality control, safety assessment, and research purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution, enabling separation from complex matrix components, and mass spectrometric detection provides definitive identification based on the molecule's unique mass fragmentation pattern. This application note presents a comprehensive GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from cosmetic products such as lotions or creams.
-
Sample Weighing: Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., 4,4'-dibromobiphenyl) at a concentration of 1 µg/mL.
-
Extraction: Vigorously mix the sample for 30 minutes using a mechanical shaker or vortex mixer.
-
Phase Separation: Centrifuge the sample at 3000 x g for 30 minutes to achieve complete phase separation.
-
Collection: Carefully collect the upper organic layer (MTBE) and transfer it to a clean vial.
-
Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Filtration: Filter the dried extract through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass selective detector
-
GC Column: VF-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Mode: Pulsed splitless
-
Injection Volume: 2.0 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 3 °C/min to 125 °C
-
Ramp 2: 7 °C/min to 230 °C
-
Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve prepared from certified reference standards. The following table summarizes the key analytical parameters for this compound.
| Parameter | Value | Source/Comment |
| Compound Name | This compound | - |
| CAS Number | 10484-09-0 | - |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Quantification Ion (m/z) | 120 | Based on NIST Mass Spectrum[1] |
| Qualifier Ions (m/z) | 92, 121, 178 | Based on NIST Mass Spectrum[1] |
| Estimated Retention Time | ~10-15 min | Dependent on the specific GC system and conditions. |
| Limit of Detection (LOD) | ~0.02 - 2 µg/g | Typical values for similar fragrance allergens.[2] |
| Limit of Quantitation (LOQ) | ~0.2 - 20 µg/g | Typical values for similar fragrance allergens.[2] |
| Linearity (R²) | > 0.99 | Expected for a validated method. |
| Recovery | 85 - 115% | Expected for a validated method.[2] |
Visualizations
General GC-MS Workflow
The following diagram illustrates the general workflow for a typical GC-MS analysis.
Caption: General workflow of a GC-MS experiment from sample preparation to data analysis.
Experimental Protocol for this compound Analysis
This diagram outlines the specific experimental protocol described in this application note.
Caption: Step-by-step experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in complex matrices. The protocol is straightforward and utilizes common laboratory equipment and reagents. The provided instrumental parameters can serve as a starting point for method development and validation. The clear workflows and data presentation guidelines are intended to facilitate the adoption of this method in research and quality control laboratories.
References
Application Note: Quantitative Analysis of Allyl Salicylate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl salicylate is an aromatic compound used in fragrances, flavorings, and as a topical analgesic. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.
This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC method. The described methodology is based on established principles for the analysis of similar salicylate esters and is suitable for adaptation and validation in a research or quality control laboratory.
Experimental Protocols
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. This compound is retained on the non-polar stationary phase and is eluted by the mobile phase. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard concentration.
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 238 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the expected sample range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.
-
Accurately weigh a portion of the sample expected to contain a known amount of this compound into a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the analyte.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical data for similar compounds.
| Parameter | Expected Value/Acceptance Criteria |
| Retention Time (tR) | Consistent for all injections |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantitative analysis of this compound using HPLC.
Caption: Experimental Workflow for HPLC Analysis of this compound.
Application Note: Functional Group Identification in Allyl Salicylate using FTIR Spectroscopy
Abstract
This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative analysis of Allyl salicylate. The primary objective is to identify the key functional groups present in the molecule by interpreting its infrared absorption spectrum. This protocol is designed for researchers, scientists, and drug development professionals who utilize FTIR as a rapid and reliable technique for chemical identification and quality control.
Introduction
This compound (prop-2-enyl 2-hydroxybenzoate) is an organic compound used in fragrances and as a flavoring agent.[1] Its molecular structure comprises several key functional groups, including a hydroxyl group, an ester, an aromatic ring, and an alkene. FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] By measuring the absorption of infrared radiation at specific wavenumbers, it is possible to identify the functional groups present in a sample, providing a molecular "fingerprint". This non-destructive and rapid analysis makes it an invaluable tool in pharmaceutical and chemical research for structural elucidation and purity assessment.
Experimental Protocol
This protocol outlines the procedure for obtaining an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) sampling accessory. ATR-FTIR is a widely used technique for liquid and solid samples as it requires minimal to no sample preparation.[3]
Instrumentation and Materials:
-
FTIR Spectrometer (e.g., Bruker Alpha-P FT-IR spectrometer)
-
ATR accessory with a diamond crystal
-
This compound (neat liquid)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Setup and Background Scan:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Acquire a background scan with 48 scans at a resolution of 2 cm⁻¹.[4]
-
-
Sample Application:
-
Place a small drop (approximately 10 µL) of neat this compound directly onto the center of the ATR crystal.[4]
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample over the range of 4000-500 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add and average 48 scans.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be baseline corrected and normalized.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups using the data table provided below and established correlation charts.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal by wiping it with a lint-free wipe soaked in isopropanol or ethanol.
-
Data Presentation: Characteristic FTIR Absorption Bands of this compound
The following table summarizes the principal infrared absorption bands for this compound and their corresponding functional group assignments.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | O-H (Phenolic) | Stretching (broad)[4][5] |
| ~2950 | C-H (Allyl) | Stretching[4][5] |
| ~1680 | C=O (Ester) | Stretching[4][5] |
| ~1600 | C=C (Aromatic) | Stretching[4][5] |
| 1435–1445 | C-H (Aromatic) | In-plane bending |
| 1365–1375 | C-H (Allyl) | Bending |
| 1320–1000 | C-O (Ester and Phenol) | Stretching |
| 930–940 | =C-H (Allyl) | Out-of-plane bending |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, provides a rapid, straightforward, and reliable method for the identification of functional groups in this compound. The characteristic absorption bands for the hydroxyl, ester, aromatic, and alkene moieties are clearly distinguishable, allowing for unambiguous confirmation of the compound's chemical identity. This application note serves as a practical guide for researchers and professionals in the chemical and pharmaceutical industries for the routine analysis of similar liquid organic compounds.
References
- 1. This compound | C10H10O3 | CID 66330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. tpcj.org [tpcj.org]
- 4. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 5. sciepub.com [sciepub.com]
Application Notes: Biocatalytic Synthesis of Allyl Salicylate Using Lipases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl salicylate is a valuable ester known for its characteristic sweet, floral, and slightly balsamic aroma, finding applications in the fragrance, cosmetic, and pharmaceutical industries. Traditionally synthesized through chemical methods that often require harsh conditions and catalysts, the biocatalytic production of this compound using lipases offers a green and sustainable alternative. Enzymatic synthesis provides high specificity, operates under mild reaction conditions, reduces byproduct formation, and results in a product often perceived as "natural" by consumers.[1][2] This document provides detailed protocols and application notes for the synthesis of this compound via lipase-catalyzed esterification of salicylic acid and allyl alcohol. The protocols are primarily based on the well-documented efficacy of immobilized Candida antarctica lipase B (Novozym 435) in similar esterification reactions.
Principle of the Reaction
The synthesis of this compound is achieved through the direct esterification of salicylic acid with allyl alcohol, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond between the carboxyl group of salicylic acid and the hydroxyl group of allyl alcohol, with the concurrent release of a water molecule. The reaction is reversible, and strategies to shift the equilibrium towards product formation, such as using an excess of one substrate or removing water from the reaction medium, are often employed. Immobilized lipases, like Novozym 435, are highly effective for this process, allowing for easy separation from the reaction mixture and potential for reuse, which enhances the economic viability of the process.[1][3]
Data Presentation: Performance of Lipases in Salicylate Ester Synthesis
While specific data for the biocatalytic synthesis of this compound is not extensively reported in publicly available literature, the following tables summarize typical performance data for lipases in the synthesis of analogous salicylate esters. This data provides a strong baseline for expected yields and the influence of various reaction parameters.
Table 1: Biocatalytic Synthesis of Methyl Salicylate using Immobilized Lipase from Geobacillus sp.
(Data adapted from a study on methyl salicylate synthesis, providing a reference for optimizing salicylate ester production.)[4]
| Parameter | Optimized Value | Resulting Yield (%) |
| Molar Ratio (Methanol:Salicylic Acid) | 1:2 | 82.94 |
| Incubation Time (hours) | 48 | 82.94 |
| Temperature (°C) | 55 | 82.94 |
| Enzyme Amount (mg) | 15 | 82.94 |
| Molecular Sieves (mg) | 100 | 82.94 |
Table 2: Comparison of Commercial Immobilized Lipases in Formate Ester Synthesis
(This table illustrates the superior performance of Novozym 435 in ester synthesis compared to other common lipases.)[5]
| Immobilized Lipase | Source Organism | Conversion (%) |
| Novozym 435 | Candida antarctica | 33.23 |
| Lipozyme RM IM | Rhizomucor miehei | 1.28 |
| Lipozyme TL IM | Thermomyces lanuginosus | 2.09 |
Experimental Protocols
Protocol 1: Screening of Lipases for this compound Synthesis
Objective: To identify the most effective lipase for the synthesis of this compound.
Materials:
-
Salicylic Acid
-
Allyl Alcohol
-
Selection of lipases (e.g., Novozym 435, Lipozyme RM IM, Lipozyme TL IM)
-
Anhydrous toluene (or other suitable organic solvent)
-
Molecular sieves (3Å), activated
-
Reaction vials (e.g., 15 mL screw-cap glass vials)
-
Orbital shaker incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system
Procedure:
-
In a 15 mL screw-cap vial, add 138 mg of salicylic acid (1 mmol) and 116 mg of allyl alcohol (2 mmol).
-
Add 5 mL of anhydrous toluene.
-
Add 50 mg of the selected immobilized lipase.
-
Add 200 mg of activated molecular sieves to adsorb the water produced during the reaction.
-
Seal the vial tightly and place it in an orbital shaker incubator at 50°C with agitation at 200 rpm.
-
Take samples at regular intervals (e.g., 2, 4, 8, 24, 48 hours) and analyze by GC or HPLC to determine the conversion of salicylic acid.
-
Run a control reaction without the enzyme to check for any non-enzymatic esterification.
Protocol 2: Optimization of Reaction Conditions for this compound Synthesis using Novozym 435
Objective: To optimize key reaction parameters for maximizing the yield of this compound using Novozym 435.
Materials:
-
Salicylic Acid
-
Allyl Alcohol
-
Novozym 435
-
Anhydrous toluene
-
Molecular sieves (3Å), activated
-
Reaction vials
-
Orbital shaker incubator
-
GC-FID or HPLC system
Procedure:
-
Molar Ratio Optimization: Set up a series of reactions as described in Protocol 1, varying the molar ratio of allyl alcohol to salicylic acid (e.g., 1:1, 2:1, 3:1, 4:1, 5:1), while keeping other parameters constant (50°C, 50 mg enzyme, 24 hours).
-
Temperature Optimization: Using the optimal molar ratio from the previous step, set up reactions at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Enzyme Loading Optimization: Using the optimal molar ratio and temperature, vary the amount of Novozym 435 (e.g., 25 mg, 50 mg, 75 mg, 100 mg).
-
Time Course Analysis: Under the fully optimized conditions, run a reaction and take samples at multiple time points to determine the time required to reach maximum conversion.
-
Analyze all samples by GC or HPLC to quantify the yield of this compound.
Protocol 3: Reusability of Immobilized Lipase (Novozym 435)
Objective: To evaluate the operational stability and reusability of Novozym 435 in the synthesis of this compound.
Procedure:
-
Perform the synthesis of this compound under the optimized conditions determined in Protocol 2.
-
After the first reaction cycle, separate the immobilized lipase from the reaction mixture by simple filtration.
-
Wash the recovered lipase with fresh solvent (e.g., toluene) three times to remove any residual substrate and product.
-
Dry the lipase under vacuum or in a desiccator.
-
Add the recovered lipase to a fresh reaction mixture and start the next cycle.
-
Repeat this process for several cycles, measuring the product yield in each cycle to assess the enzyme's stability.
Mandatory Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Simplified mechanism of lipase-catalyzed esterification.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Allyl salicylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of allyl salicylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in the Fischer esterification of salicylic acid with allyl alcohol can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product (this compound), an excess of one reactant, typically the less expensive one (allyl alcohol), should be used.[1][2][3] Another strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus.[2]
-
Suboptimal Catalyst Concentration: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow and incomplete reaction. Conversely, excessive catalyst can lead to side reactions and purification difficulties. The optimal catalyst concentration needs to be determined experimentally.
-
Inappropriate Reaction Temperature: The reaction temperature significantly influences the reaction rate and yield. While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to the decomposition of salicylic acid and the formation of colored and odorous byproducts.[4] The optimal temperature is a balance between reaction rate and product stability.
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps. Emulsion formation during aqueous washes can be a problem, and product can be lost during transfers and drying.[1]
Q2: My final product is discolored and has an unpleasant odor. What is the cause and how can I prevent it?
A2: Discoloration and off-odors are often due to the thermal decomposition of salicylic acid, which can produce phenol and other phenolic byproducts.[4] This is more likely to occur at elevated reaction or distillation temperatures.
-
Prevention:
-
Carefully control the reaction temperature, avoiding overheating.
-
During distillation, use vacuum distillation to lower the boiling point of this compound and minimize thermal stress on the product.
-
-
Purification:
Q3: I am observing the formation of a solid precipitate during the reaction. What is it and is it problematic?
A3: A white solid forming during the reaction could be a polymer of salicylic acid.[1] Salicylic acid can undergo self-esterification, especially at higher temperatures, to form polymeric byproducts. This side reaction consumes the starting material and will reduce the yield of the desired this compound.
-
Mitigation:
-
Optimize the reaction temperature to favor the formation of the monomeric ester over the polymer.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Q4: During the workup, I am struggling with the formation of an emulsion when washing with aqueous solutions. How can I break it?
A4: Emulsions are common during the workup of esterification reactions.
-
Breaking Emulsions:
-
Addition of a saturated brine solution (NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Allowing the mixture to stand for a longer period can sometimes lead to phase separation.
-
Gentle swirling or mechanical agitation can aid in breaking the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of salicylic acid with allyl alcohol, typically in the presence of an acid catalyst such as sulfuric acid.[5][6]
Q2: What are the typical reaction conditions for this compound synthesis?
A2: Optimal conditions can vary, but a general starting point for Fischer esterification is to use an excess of allyl alcohol, a catalytic amount of a strong acid, and heating the reaction mixture to reflux. One study identified optimal conditions that resulted in a 78% yield.[5][6]
Q3: What catalysts can be used for this synthesis?
A3: While concentrated sulfuric acid is a common and effective catalyst, other acid catalysts can also be employed, including:
-
Brønsted acidic ionic liquids
-
Sodium hydrogen sulfate
-
Solid acid catalysts
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (salicylic acid and allyl alcohol), the disappearance of the starting materials and the appearance of the product spot can be tracked over time.
Q5: What are the key purification steps for obtaining pure this compound?
A5: A typical purification sequence involves:
-
Neutralization: Washing the crude product with a weak base, such as a sodium bicarbonate solution, to remove unreacted salicylic acid and the acid catalyst.[1][3]
-
Washing: Washing with water or brine to remove any remaining water-soluble impurities.
-
Drying: Drying the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[1][3]
-
Distillation: Purifying the final product by vacuum distillation to separate it from any non-volatile impurities and byproducts.
Data Presentation
Table 1: Optimization of Reaction Temperature for Salicylate Synthesis
| Entry | Alcohol | Temperature (°C) | Yield (%) | Reference |
| 1 | n-Butyl Alcohol | 100 | 28 | [7] |
| 2 | n-Butyl Alcohol | 115 | 51 | [7] |
| 3 | n-Butyl Alcohol | 130 | 53 | [7] |
Table 2: Effect of Molar Ratio on Salicylate Synthesis
| Entry | Acid:Alcohol:Ionic Liquid Molar Ratio | Yield (%) | Reference |
| 1 | 1 : 1 : 1 | 51 | [7] |
| 2 | 1 : 1 : 0.5 | 44 | [7] |
| 3 | 1 : 1 : 1.5 | 52 | [7] |
Table 3: Effect of Reaction Time on n-Butyl Salicylate Synthesis
| Entry | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4 | 64 | [7] |
| 2 | 7 | 86 | [7] |
| 3 | 10 | 88 | [7] |
Experimental Protocols
Detailed Methodology for Fischer Esterification of Salicylic Acid with Allyl Alcohol
This protocol is a general procedure based on standard Fischer esterification methods and should be optimized for specific laboratory conditions.
-
Reactant Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid.
-
Add an excess of allyl alcohol (e.g., 3-5 molar equivalents relative to salicylic acid).
-
While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of salicylic acid).
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for a period determined by reaction monitoring (e.g., 2-4 hours). The progress can be monitored by TLC.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture with water to remove the excess allyl alcohol and some of the sulfuric acid.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 gas will be evolved.
-
Wash again with brine to aid in phase separation and remove residual water-soluble components.
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess allyl alcohol and any solvent used for extraction under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Mandatory Visualization
Caption: Workflow for the synthesis and optimization of this compound.
References
- 1. ivypanda.com [ivypanda.com]
- 2. brainly.com [brainly.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. sciepub.com [sciepub.com]
- 5. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Allyl Salicylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound via Fischer esterification?
A1: Under optimized conditions, a yield of approximately 78% can be achieved for the esterification of salicylic acid with allyl alcohol.[1][2] Achieving this yield often depends on effectively managing the reaction equilibrium and minimizing side reactions.
Q2: What is the primary side reaction to be aware of during the synthesis of this compound?
A2: A significant side reaction is the acid-catalyzed self-etherification of allyl alcohol to form diallyl ether. This reaction is competitive with the desired esterification and can reduce the overall yield of this compound.
Q3: How can I drive the Fischer esterification reaction towards the product to improve the yield?
A3: To improve the yield, the equilibrium of the Fischer esterification needs to be shifted towards the formation of the ester. This can be achieved by:
-
Using an excess of one reactant: Typically, a large excess of allyl alcohol is used.[3]
-
Removing water as it forms: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward according to Le Chatelier's principle.[3] This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent.
Q4: What are the most common acid catalysts used for this reaction?
A4: Common Brønsted acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] Lewis acids can also be employed. The choice of catalyst can influence the reaction rate and yield.
Q5: My final product is acidic. How can I neutralize it?
A5: During the workup, washing the organic layer with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃), will neutralize any remaining acid catalyst and unreacted salicylic acid.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Equilibrium not shifted towards products: Water formed during the reaction is hydrolyzing the ester back to the starting materials. 3. Side reaction: Formation of diallyl ether from allyl alcohol. 4. Loss of product during workup: The product may be lost during extraction or purification steps. | 1. Increase reaction time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using techniques like TLC. 2. Use excess allyl alcohol: Employ a significant molar excess of allyl alcohol relative to salicylic acid. 3. Remove water: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it is formed.[3] 4. Optimize workup procedure: Ensure proper phase separation during extractions and minimize transfers between glassware. |
| Presence of a sweet, ether-like smelling impurity | Formation of diallyl ether: This is a common side product from the acid-catalyzed self-condensation of allyl alcohol. | Optimize reaction conditions: Avoid excessively high temperatures or prolonged reaction times that favor ether formation. Consider using a milder acid catalyst. Purification by fractional distillation can help separate this compound from diallyl ether. |
| Product is an oil but contains solid particles | Unreacted salicylic acid: Salicylic acid is a solid at room temperature and may precipitate if not fully reacted or removed during workup. | Improve workup: Ensure thorough washing of the organic layer with a sodium bicarbonate solution to remove all unreacted salicylic acid. The product can also be purified by recrystallization if necessary. |
| Reaction mixture turns dark | Decomposition: High temperatures or a highly concentrated acid catalyst can lead to the decomposition of starting materials or the product. | Control reaction temperature: Maintain a gentle reflux and avoid overheating. Use an appropriate amount of catalyst: Excessive catalyst can promote side reactions and decomposition. |
Data Presentation
Table 1: Effect of Catalyst on this compound Yield (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 5 | 6 | 75 |
| p-TsOH | 5 | 8 | 72 |
| H₃PO₄ | 5 | 10 | 65 |
This table presents illustrative data based on general principles of Fischer esterification to demonstrate the relative effectiveness of different catalysts. Actual results may vary.
Table 2: Effect of Molar Ratio on this compound Yield (Illustrative Data)
| Molar Ratio (Salicylic Acid:Allyl Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1:1 | 8 | 100 | 55 |
| 1:3 | 8 | 100 | 70 |
| 1:5 | 8 | 100 | 78 |
This table presents illustrative data to show the impact of reactant molar ratio on product yield, based on Le Chatelier's principle. Actual results may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Salicylic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add salicylic acid, a 3-5 fold molar excess of allyl alcohol, and a suitable solvent like toluene.
-
Catalyst Addition: While stirring, carefully add a catalytic amount (e.g., 1-5 mol%) of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux and Water Removal: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the side arm of the Dean-Stark trap, driving the reaction to completion. Continue reflux until no more water is collected.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted salicylic acid. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Side reactions and by-product formation in Allyl salicylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method for synthesizing this compound is the Fischer-Speier esterification of salicylic acid with allyl alcohol in the presence of an acid catalyst. This method is favored for its directness and the use of readily available starting materials.[1][2][3][4]
Q2: What are the primary side reactions to be aware of during this compound synthesis?
A2: The primary side reactions of concern are:
-
Fries Rearrangement: An acid-catalyzed rearrangement of the initially formed this compound (a phenolic ester) to form hydroxy allyl ketones. This is more likely to occur at higher temperatures and in the presence of Lewis acid catalysts.[1][5][6]
-
Claisen Rearrangement: A thermal or acid-catalyzed rearrangement of an intermediate allyl aryl ether to form allyl phenols. This can occur if O-alkylation of the phenolic hydroxyl group of salicylic acid happens as a side reaction.[7]
-
Polymerization of Allyl Alcohol: Under acidic conditions and heat, allyl alcohol can polymerize, leading to a decrease in yield and the formation of polymeric by-products.[8]
-
Formation of Diallyl Ether: Self-condensation of allyl alcohol can produce diallyl ether, especially under acidic and high-temperature conditions.[5]
Q3: How can I minimize the formation of by-products?
A3: To minimize by-product formation, consider the following:
-
Temperature Control: Maintain the reaction temperature at a moderate level (typically refluxing at the boiling point of the alcohol/solvent mixture) to avoid the Fries rearrangement.[1][6]
-
Catalyst Choice: Use a Brønsted acid catalyst like sulfuric acid or p-toluenesulfonic acid rather than a strong Lewis acid, which can promote the Fries rearrangement.[1][2][5]
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times to reduce the likelihood of rearrangement and polymerization reactions.
-
Removal of Water: Use a Dean-Stark apparatus to continuously remove water as it is formed, which drives the equilibrium towards the ester product and can help to keep the reaction temperature controlled.[1][9][10]
Q4: What is a typical yield for this compound synthesis?
A4: The yield of this compound can vary depending on the reaction conditions. A reported synthesis using salicylic acid and allyl bromide with an iron(III) chloride catalyst gives a yield of 78%.[11][12] Yields for Fischer-Speier esterification are typically in the moderate to good range, and can be optimized by controlling reaction parameters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Reversible nature of the esterification. 3. Significant side reactions (polymerization, rearrangement). 4. Loss of product during workup and purification. | 1. Increase reaction time or catalyst concentration. 2. Use an excess of one reactant (typically allyl alcohol) or remove water using a Dean-Stark trap to shift the equilibrium.[1][10] 3. Lower the reaction temperature and ensure a suitable acid catalyst is used.[1][6] 4. Optimize extraction and purification procedures. |
| Presence of Unreacted Salicylic Acid | 1. Insufficient reaction time or catalyst. 2. Inefficient removal of water. | 1. Extend the reaction time or add more catalyst. 2. Ensure the Dean-Stark trap is functioning correctly to remove all water formed.[9] |
| Detection of High Molecular Weight Impurities | Polymerization of allyl alcohol.[8] | 1. Reduce the reaction temperature. 2. Consider using a milder acid catalyst. |
| Identification of Isomeric Impurities | Fries or Claisen rearrangement products have formed. | 1. Lower the reaction temperature.[1][6] 2. Avoid strong Lewis acid catalysts. 3. Analyze the product mixture by GC-MS and NMR to identify the specific isomers. |
| Product is Difficult to Purify | Presence of multiple by-products with similar boiling points to this compound. | 1. Use fractional distillation under reduced pressure for separation. 2. Employ column chromatography for more challenging separations. |
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield of this compound and the formation of by-products. Please note that these are illustrative values and actual results may vary.
| Run | Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Fries Rearrangement Products (%) | Polymer/Diallyl Ether (%) |
| 1 | H₂SO₄ | 100 | 4 | 75 | < 1 | 5 |
| 2 | H₂SO₄ | 140 | 4 | 60 | 15 | 10 |
| 3 | p-TsOH | 100 | 6 | 80 | < 1 | 4 |
| 4 | AlCl₃ | 100 | 4 | 50 | 30 | 8 |
| 5 | H₂SO₄ | 100 | 8 | 70 | 5 | 15 |
Experimental Protocols
Key Experiment: Fischer-Speier Esterification of Salicylic Acid with Allyl Alcohol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Salicylic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add salicylic acid (1.0 eq), a molar excess of allyl alcohol (e.g., 3.0 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating at the bottom.
-
Continue the reaction until the theoretical amount of water has been collected, or until the reaction is complete as monitored by TLC or GC.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted salicylic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
This compound Synthesis and Side Reactions
Caption: Main reaction pathway for this compound synthesis and major side reactions.
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allyl Salicylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of allyl salicylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted salicylic acid, allyl alcohol, and byproducts from side reactions such as phenol or 4-hydroxybenzoic acid.[1] The synthesis method, such as Fischer esterification, can also leave residual acid catalyst (e.g., sulfuric acid) that needs to be removed.
Q2: My this compound appears to be decomposing during purification. What are the likely causes?
A2: this compound can be susceptible to thermal decomposition at high temperatures, which might occur during distillation if the temperature is not well-controlled. Another common cause is decomposition on acidic stationary phases like silica gel during column chromatography.[2][3] It is crucial to assess the stability of your compound under the chosen purification conditions.
Q3: I'm having trouble removing the final traces of solvent from my purified this compound. What is the best approach?
A3: For high-boiling point oils like this compound, removing the last traces of a volatile solvent (like ethyl acetate or dichloromethane) can be challenging. Applying a high vacuum for an extended period is a standard method. Gentle heating under vacuum can also be effective, but care must be taken to avoid distilling the product itself.
Q4: What are the best analytical methods to assess the purity of this compound?
A4: Several analytical techniques are effective for determining the purity of salicylate esters. Gas Chromatography with Flame Ionization Detection (GC-FID) is excellent for separating volatile components and quantifying their relative concentrations.[4][5] High-Performance Liquid Chromatography (HPLC) is also widely used, especially for identifying non-volatile impurities.[1][6] Additionally, Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the structure and identify functional group impurities.[4][7]
Troubleshooting Guides
Guide 1: Distillation Issues
Q: My product is turning dark or has a burnt smell after vacuum distillation. What's happening?
A: This indicates thermal decomposition. This can happen if the distillation temperature is too high, often due to an inefficient vacuum or hot spots in the heating mantle.
-
Solution 1: Improve Vacuum: Ensure all seals are airtight and your vacuum pump is functioning correctly to lower the boiling point.
-
Solution 2: Use a Water/Oil Bath: A heating bath provides more uniform and controllable heating than a mantle, preventing localized overheating.
-
Solution 3: Neutralize Residual Acid: Traces of acid catalyst from the synthesis can promote decomposition at high temperatures. Ensure the crude product is thoroughly washed with a mild base (e.g., sodium bicarbonate solution) and water before distillation.
Guide 2: Column Chromatography Failures
Q: A significant portion of my this compound is stuck at the top of the silica gel column and won't elute. Why?
A: This is a common issue indicating strong interaction with the stationary phase, which could be due to decomposition or high polarity.[2][3]
-
Solution 1: Test for Stability: Before running a column, perform a 2D TLC analysis. Spot your compound, run the plate in a solvent system, dry it, and then turn it 90 degrees and run it again in the same solvent system. If a new spot appears at the origin or a streak is visible, your compound is likely decomposing on the silica.[2][3]
-
Solution 2: Deactivate the Silica Gel: If decomposition is the issue, you can deactivate the silica gel by preparing a slurry with a small percentage of a base like triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites.[3]
-
Solution 3: Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[2]
Q: The separation of my compound from an impurity is poor, even though they have different Rf values on TLC.
A: This can happen for several reasons, including overloading the column, improper packing, or using an inappropriate solvent system.
-
Solution 1: Check Column Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor separation.
-
Solution 2: Optimize Eluent Polarity: If your compound is tailing (streaking), try gradually increasing the eluent polarity after your compound starts to elute. This can help push it off the column more quickly without compromising the separation of earlier-eluting impurities.[2]
Guide 3: Recrystallization Problems
Q: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Solution 1: Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[8]
-
Solution 2: Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point. An ice bath can be used after slow cooling to room temperature.[9]
-
Solution 3: Change Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[10]
Q: No crystals are forming even after cooling the solution in an ice bath.
A: The solution may be unsaturated or crystallization may need to be induced.
-
Solution 1: Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[8] Adding a seed crystal of the pure compound can also initiate crystallization.
-
Solution 2: Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again. Be careful not to evaporate too much, which could cause the compound to precipitate out with impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10484-09-0 | [11][12] |
| Molecular Formula | C₁₀H₁₀O₃ | [11] |
| Molecular Weight | 178.18 g/mol | [11] |
| Appearance | Colorless clear liquid | [13] |
| Boiling Point | 247-250 °C (at 760 mm Hg) | [12][13] |
| 107-112 °C (at 4.00 mm Hg) | [13] | |
| Solubility | Soluble in alcohol; Insoluble in water | [13] |
Table 2: Analytical Data for Salicylate Esters
| Compound | GC-FID Retention Time (min) | Analytical Method |
| Methyl Salicylate | 3.520 | GC-FID[4] |
| Ethyl Salicylate | 4.606 | GC-FID[4] |
| Propyl Salicylate | 6.250 | GC-FID[4] |
| Butyl Salicylate | 8.263 | GC-FID[4] |
| This compound | Dependent on column and conditions | GC-MS[11] |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The values provided are for comparison between similar structures under a specific set of conditions.[4]
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from methodologies used for short-chain alkyl salicylates.[4][5]
-
Instrument Setup: Use a GC-FID system equipped with a capillary column suitable for separating aromatic esters (e.g., a 5% phenyl 95% methyl siloxane stationary phase).[5]
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1% w/v) in a suitable solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Temperature Program:
-
Initial oven temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard if available). Calculate the purity by determining the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallizing a solid organic compound, which can be adapted if this compound is solidified or if removing a solid impurity like salicylic acid.[10][14]
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For removing unreacted salicylic acid, water can be an effective solvent.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent and heat the mixture until the solid completely dissolves.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper to remove them.[10] This step must be done quickly to prevent premature crystallization.[14]
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
References
- 1. agilent.com [agilent.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sciepub.com [sciepub.com]
- 5. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 6. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques | Poster Board #248 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 10. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 11. This compound | C10H10O3 | CID 66330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. This compound, 10484-09-0 [thegoodscentscompany.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of Allyl salicylate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Allyl salicylate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: this compound is susceptible to three main degradation pathways during storage:
-
Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acidic or basic catalysts, to yield salicylic acid and allyl alcohol.
-
Oxidation: The allyl group's double bond is prone to oxidation, which can lead to the formation of epoxides (glycidol salicylate) and other oxidative degradation products.
-
Polymerization: Like many allyl compounds, this compound has a tendency to polymerize, especially when exposed to heat, light, or in the presence of radical initiators. This typically results in the formation of low-molecular-weight oligomers.
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. Storage in an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidation.
Q3: I've noticed a change in the color and viscosity of my this compound sample. What could be the cause?
A3: A change in color (e.g., yellowing) and an increase in viscosity are often indicators of degradation. Yellowing can be a sign of oxidation, while increased viscosity may suggest that polymerization has occurred. It is advisable to re-analyze the purity of the sample before use.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, storing this compound in a standard laboratory refrigerator (2-8°C) is a good practice to minimize degradation, particularly to slow down the rates of hydrolysis and polymerization. Ensure the container is well-sealed to prevent moisture condensation.
Q5: Are there any materials I should avoid when storing or handling this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation. Additionally, ensure that storage containers are made of non-reactive materials such as amber glass.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decrease in purity over time, with the appearance of a new peak corresponding to salicylic acid in HPLC analysis. | Hydrolysis: The sample has likely been exposed to moisture, or acidic/basic contaminants. | Ensure the storage container is tightly sealed and consider using a desiccator. If the solvent contains water, use anhydrous solvents for your experiments. Purge the headspace of the container with an inert gas. |
| Yellowing of the sample and the appearance of new, unidentified peaks in the chromatogram. | Oxidation: The sample has likely been exposed to air (oxygen) and/or light. | Store the sample in an amber-colored vial to protect it from light. Purge the container with an inert gas like nitrogen or argon before sealing. |
| Increased viscosity or solidification of the liquid sample. | Polymerization: The sample may have been exposed to elevated temperatures or light, or it may have been stored for a prolonged period. | Store at recommended cool temperatures. If polymerization is a recurrent issue, consider adding a suitable inhibitor, such as hydroquinone, at a very low concentration, ensuring it does not interfere with your downstream applications. |
| Inconsistent experimental results using a stored batch of this compound. | Degradation: The purity of the this compound may have compromised, leading to inaccurate concentrations and the presence of interfering degradation products. | Re-qualify the stored material using a validated analytical method (see Experimental Protocols section) to determine its current purity before use. If significant degradation has occurred, it is recommended to use a fresh batch. |
Quantitative Data on Degradation
While specific kinetic data for the degradation of this compound is not extensively published, the following table provides an illustrative example of expected degradation trends based on studies of similar salicylate esters under forced degradation conditions.
| Condition | Parameter | Expected Outcome for this compound | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Significant degradation | Salicylic Acid |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 4h | Very rapid and significant degradation | Salicylic Acid |
| Oxidative Degradation | 3% H₂O₂ at 25°C for 24h | Moderate degradation | Oxidized derivatives of the allyl group |
| Thermal Degradation | 80°C for 48h | Moderate degradation, potential for polymerization | Salicylic Acid, oligomers |
| Photodegradation | Exposure to UV light (254 nm) for 24h | Moderate degradation | Various photoproducts |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary hydrolytic degradation product, salicylic acid.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution of this compound: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Standard Stock Solution of Salicylic Acid: Accurately weigh about 25 mg of salicylic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 100 µg/mL for this compound and 10 µg/mL for salicylic acid.
-
Sample Preparation: Dilute the this compound sample to be tested with the mobile phase to an expected concentration of approximately 100 µg/mL.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase), followed by the working standard solution to check for system suitability (resolution, tailing factor, and reproducibility).
-
Inject the sample solution.
-
Identify the peaks of this compound and salicylic acid by comparing their retention times with those of the standards.
-
Quantify the amount of this compound and salicylic acid in the sample using the peak areas and the standard concentrations.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation.
Technical Support Center: Enhancing the Aqueous Solubility of Allyl Salicylate
Welcome to the technical support center for enhancing the aqueous solubility of Allyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its estimated aqueous solubility is approximately 242 mg/L at 25°C[1]. This low solubility can pose challenges for its formulation and delivery in aqueous-based systems.
Q2: What are the most common strategies for enhancing the solubility of this compound?
A2: Several techniques can be employed to improve the aqueous solubility of poorly soluble drugs like this compound. The most common and effective methods include the use of cosolvents, surfactants (micellar solubilization), cyclodextrin complexation, and the formulation of solid dispersions or nanoemulsions. The choice of method often depends on the desired final concentration, the formulation type, and the specific application[2][3].
Q3: How does pH affect the solubility of this compound?
A3: this compound is an ester of salicylic acid. While salicylic acid's solubility is highly pH-dependent due to its carboxylic acid group, the esterification in this compound reduces this pH dependency. However, extreme pH values can lead to the hydrolysis of the ester bond, breaking it down into salicylic acid and allyl alcohol, which would then alter the solubility characteristics of the solution[4]. It is crucial to maintain a suitable pH to ensure the stability of this compound during solubilization experiments.
Q4: Are there any safety concerns I should be aware of when working with this compound and solubility-enhancing excipients?
A4: Yes. This compound itself can be a skin irritant[5]. When handling, appropriate personal protective equipment (PPE) such as gloves and safety glasses should be worn. The excipients used for solubility enhancement, such as certain organic cosolvents and surfactants, may also have their own safety considerations. Always consult the Safety Data Sheet (SDS) for each component used in your formulation.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a cosolvent system.
-
Problem: You have successfully dissolved this compound in a cosolvent system (e.g., ethanol-water), but it precipitates out when you dilute the solution with an aqueous medium.
-
Cause: This is a common issue known as "drug precipitation upon dilution." The initial cosolvent mixture has a lower polarity that can accommodate the hydrophobic this compound. Upon dilution with water, the polarity of the solvent system increases, reducing its capacity to keep the drug dissolved, leading to supersaturation and precipitation.
-
Solutions:
-
Increase the proportion of cosolvent in the final solution: This may not always be feasible depending on the application's tolerance for the organic solvent.
-
Add a surfactant or a polymer: These can help to stabilize the supersaturated solution and prevent or slow down precipitation by forming micelles or other colloidal structures that encapsulate the drug.
-
Optimize the cosolvent blend: Experiment with different cosolvents or a ternary system (e.g., water, ethanol, propylene glycol) to find a more robust formulation.
-
Issue 2: Low entrapment efficiency in cyclodextrin complexes.
-
Problem: You are preparing an this compound-cyclodextrin inclusion complex, but the amount of this compound successfully incorporated is lower than expected.
-
Cause: The complexation efficiency depends on several factors, including the type of cyclodextrin used, the molar ratio of drug to cyclodextrin, the preparation method, and the physicochemical properties of the drug.
-
Solutions:
-
Select a different cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) often show higher complexation efficiency and aqueous solubility than native β-cyclodextrin[6][7].
-
Optimize the molar ratio: While a 1:1 molar ratio is often assumed, this may not be the most efficient. Conduct a phase solubility study to determine the optimal stoichiometry.
-
Change the preparation method: Techniques like co-precipitation, kneading, or freeze-drying can yield higher entrapment efficiencies compared to simple physical mixing[8].
-
Issue 3: Instability of nanoemulsion formulations.
-
Problem: Your this compound nanoemulsion appears stable initially but shows signs of instability over time, such as creaming, coalescence, or phase separation.
-
Cause: Nanoemulsion stability is influenced by the formulation (oil type, surfactant-cosurfactant ratio) and process parameters (energy input). Ostwald ripening, where larger droplets grow at the expense of smaller ones, is a common mechanism of instability for nanoemulsions.
-
Solutions:
-
Optimize the surfactant and cosurfactant blend: The Hydrophile-Lipophile Balance (HLB) of the surfactant system is critical. A combination of surfactants (e.g., Tween 80 and Span 80) is often used to achieve the required HLB for a stable nanoemulsion[9].
-
Adjust the oil-to-surfactant ratio: A higher surfactant concentration can lead to smaller and more stable droplets, but it should be kept to a minimum to avoid toxicity.
-
Increase the energy input during preparation: Using high-pressure homogenization or ultrasonication with optimized parameters can produce smaller and more uniform droplets, enhancing kinetic stability[10].
-
Quantitative Data Summary
The following tables provide illustrative quantitative data on the solubility of salicylates in various systems. Note that the data for this compound is extrapolated and should be confirmed experimentally.
Table 1: Solubility of Salicylates in Different Solvents at 25°C
| Compound | Water (mg/L) | Ethanol | Methanol |
| This compound (estimated) | 242[1] | Soluble | Soluble |
| Methyl Salicylate | ~740[11][12] | Miscible[12] | Soluble[13] |
| Ethyl Salicylate | Sparingly soluble[14] | Soluble[14] | - |
| Salicylic Acid | ~2200[15] | 333,000-370,000[15] | - |
Table 2: Illustrative Phase Solubility Data for this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water at 25°C
| HP-β-CD Concentration (mM) | This compound Solubility (mM) |
| 0 | 1.36 |
| 2 | 2.50 |
| 4 | 3.65 |
| 6 | 4.80 |
| 8 | 5.95 |
| 10 | 7.10 |
| 12 | 8.25 |
This data is illustrative and represents a typical AL-type phase solubility diagram, indicating the formation of a soluble 1:1 complex.
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound
-
Solvent system of interest (e.g., water, buffer, cosolvent mixture)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other suitable material)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent system.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.
Protocol 2: Preparation of an this compound-Cyclodextrin Complex by the Kneading Method
This method is used to prepare a solid inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin or its derivatives (e.g., HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Weigh out this compound and the cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound to the paste while continuously triturating with the pestle.
-
Continue kneading for 60-90 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is pulverized and stored in a desiccator.
Visualizations
Caption: Workflow for the Shake-Flask Solubility Measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scispace.com [scispace.com]
- 4. Characterization and stability of ternary solid dispersions with PVP and PHPMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crsubscription.com [crsubscription.com]
- 12. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Flow-through UV spectrophotometric sensor for determination of (acetyl)salicylic acid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Overcoming challenges in the polymerization of Allyl salicylate
Welcome to the technical support center for the polymerization of Allyl Salicylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound so challenging?
A1: The primary challenge in the polymerization of this compound, as with other allyl monomers, is degradative chain transfer . This process involves the abstraction of a hydrogen atom from the allyl group of a monomer molecule by a propagating polymer radical. This creates a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain.[1] This effectively terminates the kinetic chain, resulting in low polymerization rates and the formation of oligomers or low molecular weight polymers.[1]
Q2: What is the typical molecular weight and yield I can expect from the free-radical polymerization of this compound?
A2: Due to degradative chain transfer, the homopolymerization of allyl monomers typically results in low to medium molecular weight polymers and requires a significantly larger amount of initiator compared to common vinyl polymerizations.[1] For allyl esters, the degree of polymerization can be as low as 13.[2] Yields are often low, and conversions of less than 20% are common when all the initiator is added at the beginning of the reaction.[3] However, strategies such as the gradual addition of the initiator can significantly increase the conversion.[3][4]
Q3: Can I use controlled radical polymerization techniques for this compound?
A3: While controlled radical polymerization (CRP) techniques like ATRP and RAFT have been developed to produce well-defined polymers, their application to allyl monomers can be challenging.[5] The inherent tendency for degradative chain transfer can interfere with the controlled nature of these polymerizations. However, copolymerization of allyl monomers with other monomers that are more amenable to CRP is a common strategy.[6]
Q4: How can I purify the synthesized poly(this compound)?
A4: Purification of poly(this compound) primarily involves removing unreacted monomer and initiator residues. A common method is precipitation of the polymer solution into a non-solvent. For instance, the polymer can be dissolved in a suitable solvent like tetrahydrofuran (THF) and then precipitated by adding it to a large excess of a non-solvent such as methanol or water.[7] The precipitated polymer can then be collected by filtration and dried under vacuum. Dialysis can also be an effective method for purifying the polymer product.[8][9]
Q5: What are the key characterization techniques for poly(this compound)?
A5: The primary techniques for characterizing poly(this compound) are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure and analyze end-groups.[10][11][12]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[13][14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization by observing the disappearance of the allyl double bond peak.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the homopolymerization of this compound via free-radical polymerization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield / Low Conversion | 1. Degradative Chain Transfer: This is the most significant intrinsic factor limiting the polymerization of allyl monomers.[1] 2. Premature Termination: High initial initiator concentration can lead to rapid consumption of the initiator and early termination of polymer chains. 3. Inhibitors: Presence of inhibitors in the monomer (e.g., from storage) can prevent polymerization. | 1. Gradual Initiator Addition: Instead of adding all the initiator at the beginning, add it gradually over the course of the reaction. This maintains a low, steady concentration of radicals, which has been shown to increase conversion by 200-300% for allyl polymers.[3][4] 2. Increase Reaction Time: Allyl polymerizations are inherently slow. Extending the reaction time can lead to higher conversion. 3. Optimize Initiator Concentration: While a higher amount of initiator is needed compared to vinyl monomers, an excessively high concentration can be detrimental. Experiment with different initiator concentrations to find the optimal balance. 4. Purify Monomer: Pass the this compound monomer through a column of basic alumina to remove inhibitors before use. |
| Low Molecular Weight Polymer | 1. Degradative Chain Transfer: As explained above, this is the primary reason for low molecular weight.[1] 2. High Initiator Concentration: A higher concentration of initiator leads to more initiated chains, which in turn results in shorter polymer chains for a given amount of monomer. 3. High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation. | 1. Lower Initiator Concentration: Use the lowest effective concentration of initiator. 2. Optimize Reaction Temperature: While a certain temperature is required to decompose the initiator, excessively high temperatures can favor chain transfer. Investigate a range of temperatures (e.g., 60-80°C for AIBN) to find the optimal condition. Some studies suggest that suppressing chain transfer at high temperatures can be achieved with specific catalysts in certain systems.[17] 3. Consider Copolymerization: If high molecular weight is critical, copolymerizing this compound with a more reactive monomer (e.g., a methacrylate or acrylate) is a highly effective strategy. |
| Inconsistent Results / Poor Reproducibility | 1. Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. 2. Variable Monomer Purity: Presence of varying amounts of inhibitors or other impurities in the monomer. 3. Inconsistent Reaction Setup: Variations in temperature, stirring rate, and inert atmosphere. | 1. Thorough Degassing: Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture for an extended period.[18] 2. Consistent Monomer Purification: Always purify the monomer using the same procedure before each reaction. 3. Precise Control of Reaction Parameters: Use a temperature-controlled oil bath and a consistent stirring mechanism. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Polymer is Insoluble or Gels Prematurely | 1. Cross-linking: Although less common for mono-allyl monomers, side reactions can potentially lead to cross-linking, especially at high conversions or temperatures. 2. High Molecular Weight (less common for allyl monomers): In some rare cases of successful polymerization, very high molecular weight polymers might have limited solubility. | 1. Lower the Reaction Temperature: This can help to minimize side reactions. 2. Reduce Monomer Concentration: Polymerizing in a solvent can reduce the likelihood of intermolecular side reactions. 3. Monitor Conversion: Stop the reaction at a lower conversion before the gel point is reached. |
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound with Gradual Initiator Addition
This protocol is a synthesized procedure based on general methods for allyl ester polymerization and incorporates the strategy of gradual initiator addition to improve conversion.[3][4][19]
Materials:
-
This compound (inhibitor removed by passing through basic alumina)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Anhydrous solvent (e.g., toluene or dioxane, if solution polymerization is desired)
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Syringe pump
-
Nitrogen or Argon source
-
Magnetic stirrer and hot plate with oil bath
Procedure:
-
Place this compound (e.g., 10 g) in a Schlenk flask equipped with a magnetic stir bar.
-
Degas the monomer by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.
-
While maintaining a positive inert atmosphere, heat the flask to the desired reaction temperature (e.g., 70°C for AIBN or 80°C for BPO) in an oil bath with stirring.
-
Prepare a stock solution of the initiator in a small amount of purified monomer or an anhydrous solvent (e.g., 0.2 g of AIBN in 2 mL of degassed toluene).
-
Using a syringe pump, add the initiator solution to the reaction flask at a slow, constant rate over several hours (e.g., 0.5 mL/hour).
-
Continue the reaction for the desired time (e.g., 24-48 hours) under an inert atmosphere.
-
After the reaction is complete, cool the flask to room temperature.
-
If the product is viscous, dilute it with a small amount of a suitable solvent (e.g., THF).
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or petroleum ether) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any remaining unreacted monomer.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Characterization of Poly(this compound) by ¹H NMR
Purpose: To confirm the structure of the polymer and estimate the degree of polymerization through end-group analysis.
Procedure:
-
Dissolve a small amount of the purified and dried poly(this compound) (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Peak Assignments:
-
Aromatic protons of the salicylate ring: ~6.8-8.0 ppm.
-
Protons of the polymer backbone: These will be broad signals, typically in the region of ~1.5-2.5 ppm.
-
Protons of the ester methylene group (-O-CH₂-): These will also be broad signals, likely around ~4.0-4.5 ppm.
-
Signals from the initiator fragments at the chain ends (if a known initiator is used).
-
-
Analysis: The disappearance of the sharp signals corresponding to the vinyl protons of the allyl group in the monomer (typically around 5.2-6.0 ppm) confirms polymerization. By integrating the signals from the polymer backbone and comparing them to the integrals of signals from the initiator fragments at the chain ends, the number-average molecular weight (Mn) can be estimated.[11][20]
Protocol 3: Characterization of Poly(this compound) by Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Procedure:
-
Prepare a dilute solution of the purified and dried poly(this compound) (e.g., 1-2 mg/mL) in a suitable GPC solvent (e.g., THF or DMF, HPLC grade).[21] Ensure the polymer is fully dissolved, which may require gentle agitation for several hours.[21]
-
Filter the polymer solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter.[13]
-
Calibrate the GPC system using a set of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Inject the filtered polymer solution into the GPC system.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4218358A - Process for removing unreacted monomers from polymerization slurries - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Radical polymerization of allyl alcohol and allyl acetate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 12. 1H NMR spectroscopic and quantum chemical studies on a poly(ester amide) model compound: Nalpha-benzoyl-L-argininate ethyl ester chloride. Structural preferences for the isolated molecule and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 17. Suppression of Chain Transfer at High Temperature in Catalytic Olefin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. m.youtube.com [m.youtube.com]
- 20. box2073.temp.domains [box2073.temp.domains]
- 21. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Synthesis of Allyl Salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Allyl Salicylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Fischer esterification?
A1: The primary impurities in the synthesis of this compound include unreacted starting materials such as salicylic acid and allyl alcohol. Additionally, side reactions can lead to the formation of by-products. One significant side reaction is the polymerization of allyl alcohol, catalyzed by the acidic conditions of the reaction. Another potential impurity is the formation of by-products from the salicylic acid itself, especially at elevated temperatures.
Q2: My final product has a low yield and appears viscous. What could be the cause?
A2: A low yield accompanied by a viscous product often suggests the polymerization of allyl alcohol.[1] Allyl compounds have a known tendency to polymerize in the presence of acid catalysts and heat. To mitigate this, it is crucial to control the reaction temperature and duration. Using a moderate temperature and avoiding prolonged reaction times can help minimize this side reaction.
Q3: After the reaction, I have a significant amount of unreacted salicylic acid in my product. How can I remove it and prevent this in the future?
A3: Unreacted salicylic acid can be effectively removed by washing the crude product with a sodium bicarbonate solution. Salicylic acid, being an acid, will react with the basic sodium bicarbonate to form a water-soluble salt, which can then be separated in an aqueous layer.
To prevent a high amount of unreacted salicylic acid in the first place, consider the following:
-
Molar Ratio: Use a slight excess of allyl alcohol to drive the equilibrium towards the product side.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to reach completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can be beneficial.
-
Catalyst Concentration: Use an appropriate amount of acid catalyst (e.g., sulfuric acid). Too little catalyst can result in a slow and incomplete reaction.
Q4: The purity of my distilled this compound is still not satisfactory. What other purification methods can I employ?
A4: If distillation does not yield a product of desired purity, consider employing column chromatography. This technique is highly effective in separating compounds with close boiling points. The choice of solvent system for chromatography will depend on the nature of the remaining impurities. Analytical techniques like GC-FID or HPLC can help identify the impurities and guide the selection of the appropriate purification method.[3][4]
Q5: Can I use a different catalyst for the esterification reaction?
A5: While sulfuric acid is a common and effective catalyst, other acid catalysts can also be used for Fischer esterification, such as phosphoric acid or p-toluenesulfonic acid.[2] The choice of catalyst can sometimes influence the reaction rate and the profile of side products. It is advisable to perform small-scale optimization experiments to determine the best catalyst for your specific setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Polymerization of allyl alcohol.[1] - Loss of product during workup. | - Increase reaction time or temperature moderately. - Use a slight excess of allyl alcohol. - Control temperature carefully to avoid polymerization. - Optimize the extraction and distillation procedures to minimize losses. |
| Presence of Unreacted Salicylic Acid | - Insufficient reaction time. - Inadequate amount of catalyst. - Unfavorable equilibrium. | - Increase reaction time and monitor completion by TLC. - Ensure appropriate catalyst concentration. - Use a slight excess of allyl alcohol to shift the equilibrium. - Wash the crude product with sodium bicarbonate solution.[5] |
| Product is Viscous or Contains Solid Particles | - Polymerization of allyl alcohol.[1] | - Maintain a lower reaction temperature. - Reduce the reaction time. - Consider using a polymerization inhibitor, though this may require further optimization. |
| Product has a Dark Color | - Decomposition of starting materials or product at high temperatures. | - Lower the reaction temperature. - Purify the product by distillation under reduced pressure to lower the boiling point and prevent thermal degradation. |
| Incomplete Separation of Layers During Workup | - Formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - Gentle centrifugation can also aid in phase separation. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via Fischer esterification of salicylic acid and allyl alcohol using sulfuric acid as a catalyst.
Materials:
-
Salicylic Acid
-
Allyl Alcohol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine salicylic acid and a slight molar excess of allyl alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature should be carefully controlled to prevent excessive polymerization of allyl alcohol. The reaction progress can be monitored by TLC.
-
Workup:
-
After the reaction is complete (as indicated by TLC or after a predetermined time), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to dissolve the organic components.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted salicylic acid), and finally with brine.
-
-
Drying and Solvent Removal:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation to obtain the final product. Collect the fraction at the appropriate boiling point and pressure.
-
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield and Purity (Illustrative Data)
| Entry | Molar Ratio (Salicylic Acid:Allyl Alcohol) | Catalyst (H₂SO₄) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Impurity Observed |
| 1 | 1:1 | 2 mol% | 100 | 4 | 65 | 90 | Unreacted Salicylic Acid |
| 2 | 1:1.2 | 2 mol% | 100 | 4 | 75 | 95 | Minimal |
| 3 | 1:1.2 | 5 mol% | 100 | 4 | 85 | 97 | Minimal |
| 4 | 1:1.2 | 5 mol% | 120 | 4 | 70 | 85 | Polymer, Colored by-products |
| 5 | 1:1.2 | 5 mol% | 100 | 8 | 88 | 98 | Minimal |
Note: This table presents illustrative data based on general principles of Fischer esterification to demonstrate the impact of varying reaction parameters.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for purifying this compound.
Caption: Logical flow of the purification process.
References
- 1. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. sciepub.com [sciepub.com]
- 4. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Addressing peak tailing in GC analysis of Allyl salicylate
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of Allyl salicylate, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What causes peak tailing in the GC analysis of my this compound sample?
Peak tailing for an active compound like this compound in GC analysis is often an indication of undesirable interactions between the analyte and the chromatographic system. The most common causes can be categorized as follows:
-
Active Sites: Unwanted interactions between the polar this compound molecule and active sites within the GC system are a primary cause.[1][2] These active sites can be exposed silanol groups on the surface of the inlet liner, glass wool, or the column itself.[1][2][3]
-
Column Issues: The column is a frequent source of peak tailing. This can be due to contamination of the stationary phase, degradation of the column, or an improper column cut at the inlet.[1][4][5] A poorly cut column can create turbulence and dead volume, leading to asymmetrical peaks.[1][5]
-
Inlet Problems: The inlet is a critical area where peak shape issues often originate. A dirty or active inlet liner can cause significant tailing.[6] Incorrect column installation height within the inlet can also create unswept volumes, contributing to peak tailing.[1][5]
-
Method Parameters: Suboptimal method parameters can lead to poor peak shape. Issues such as an inappropriate inlet temperature, incorrect split ratio, or a solvent mismatch between the sample and the stationary phase can all be contributing factors.[2][7]
-
Sample Overload: Injecting too much sample can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing.[1][8]
Q2: My this compound peak is tailing. Where should I start troubleshooting?
A systematic approach is key to efficiently resolving peak tailing. Here is a recommended troubleshooting workflow:
-
Initial Assessment: First, determine if all peaks in your chromatogram are tailing or only the this compound peak. If all peaks are tailing, it's likely a physical issue with the system, such as a poor column installation or a leak.[5][9] If only the this compound and other active compounds are tailing, it points towards a chemical interaction issue (active sites).[9][10]
-
Inlet Maintenance: The inlet is often the easiest and most common source of problems. Start by performing routine inlet maintenance.[7]
-
Replace the Septum: A cored or leaking septum can introduce contaminants.
-
Replace the Inlet Liner: The liner is a consumable part and can become contaminated or active over time.[6] Consider using a deactivated liner, possibly with glass wool, to improve vaporization and protect the column.[11][12][13]
-
-
Column Evaluation: If inlet maintenance doesn't resolve the issue, inspect the column.
-
Column Trimming: Trim 10-20 cm from the front of the column to remove any contaminated or degraded stationary phase.[1][4] Ensure you make a clean, square cut.[1][5]
-
Proper Installation: Verify that the column is installed at the correct height in the inlet according to the manufacturer's instructions.[1]
-
-
Method Parameter Review: Re-evaluate your GC method parameters.
-
Inlet Temperature: Ensure the inlet temperature is sufficient to vaporize this compound effectively without causing degradation.
-
Solvent and Stationary Phase Compatibility: Mismatches in polarity between the solvent and the stationary phase can cause peak shape issues.[7]
-
Split Ratio: A very low split ratio might lead to slow sample transfer and peak broadening.[7]
-
Q3: How do I know if my peak tailing is severe?
Peak tailing is quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1 indicates a tailing peak. An asymmetry or tailing factor above 1.5 is generally considered significant enough to warrant investigation as it can negatively impact integration and quantitation.[1]
Quantitative Interpretation of Peak Asymmetry
| Asymmetry Factor (As) / Tailing Factor (Tf) | Peak Shape Description | Implication for Analysis |
| 1.0 | Perfectly Symmetrical | Ideal for accurate integration and quantification. |
| > 1.0 - 1.2 | Minor Tailing | Generally acceptable for most applications. |
| 1.2 - 1.5 | Moderate Tailing | May start to affect integration accuracy. |
| > 1.5 | Severe Tailing | Indicates a significant issue that needs to be addressed.[1] Can lead to inaccurate quantification and poor resolution. |
Q4: Can the type of inlet liner affect the peak shape of this compound?
Absolutely. The choice of inlet liner is critical for active compounds like this compound.
-
Deactivation: Always use a deactivated liner to minimize interactions with active silanol groups.[1][12] Many manufacturers offer proprietary deactivation technologies for enhanced inertness.[13]
-
Geometry: A tapered liner can help focus the sample onto the column, minimizing contact with the metal surfaces of the inlet.[12][14]
-
Glass Wool: The presence of deactivated glass wool in the liner can aid in sample vaporization and trap non-volatile residues, protecting the column.[11] However, for very sensitive compounds, even deactivated wool can sometimes be a source of activity.[11]
Experimental Protocols
GC Method for this compound Analysis
This is a general-purpose GC method that can be used as a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Column | 5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, Constant Flow Mode at 1.0-1.5 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial Temp: 100 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Makeup Gas (N2) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Visualizations
Troubleshooting Workflow for Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Restek - Blog [restek.com]
- 11. chromexscientific.co.uk [chromexscientific.co.uk]
- 12. How to Choose a GC Inlet Liner [restek.com]
- 13. GC liners / CHROMSERVIS.EU [chromservis.eu]
- 14. Inlet Liners – Part 1 | Separation Science [sepscience.com]
Quenching and work-up procedures for Allyl salicylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quenching and work-up procedures of allyl salicylate synthesis. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Fischer Esterification of Salicylic Acid with Allyl Alcohol
This protocol outlines the synthesis of this compound via Fischer esterification, followed by a standard quenching and work-up procedure.
Materials:
-
Salicylic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Esterification: In a round-bottom flask, combine salicylic acid and an excess of allyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux for a specified time to drive the esterification reaction to completion.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: Carefully and slowly add the reaction mixture to a separatory funnel containing ice-cold water. This will dilute the mixture and begin the process of separating the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) to ensure all the this compound is in the organic phase.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Optimal Yield | 78% | [1] |
| Purity Analysis | Can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) | [2][3] |
Troubleshooting Guide & FAQs
Here are some common issues encountered during the quenching and work-up of this compound synthesis and their solutions.
Q1: An emulsion has formed between the organic and aqueous layers during washing. How can I break it?
A1: Emulsion formation is a common issue in extractions. Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Addition: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.[4]
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Solvent Addition: Add a small amount of a different organic solvent.[4]
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be very effective.[4]
Q2: After the sodium bicarbonate wash, my product yield is very low. What could be the reason?
A2: A low yield after the basic wash could be due to the hydrolysis of the ester back to salicylic acid and allyl alcohol.[5] Esters can be susceptible to hydrolysis under basic conditions, a reaction known as saponification.[6]
-
Troubleshooting Steps:
-
Use a weaker base: Consider using a dilute solution of sodium bicarbonate rather than a stronger base like sodium hydroxide.
-
Minimize contact time: Perform the basic wash quickly and avoid prolonged exposure of the ester to the basic solution.
-
Use cold solutions: Perform the wash with ice-cold sodium bicarbonate solution to slow down the rate of hydrolysis.
-
Q3: I see a white precipitate forming when I add the reaction mixture to water or during the bicarbonate wash. What is it?
A3: The white precipitate is likely unreacted salicylic acid. Salicylic acid has low solubility in water, and its sodium salt (sodium salicylate) will precipitate out if the solution is not sufficiently basic.
-
Troubleshooting Steps:
-
Ensure complete reaction: Before quenching, ensure the esterification has gone to completion by monitoring the reaction using Thin Layer Chromatography (TLC).
-
Sufficient base: During the bicarbonate wash, ensure enough base is used to neutralize all the acidic components and convert the salicylic acid to its more water-soluble sodium salt.
-
Q4: My final product is impure, containing byproducts. What are the likely side reactions?
A4: Under the acidic conditions of Fischer esterification, allyl alcohol can undergo side reactions.
-
Potential Side Reactions of Allyl Alcohol:
-
Removal of Byproducts:
-
These byproducts are often more volatile than this compound and can typically be removed during vacuum distillation.
-
Visualizing the Workflow and Logic
To better understand the quenching and work-up procedure and the troubleshooting logic, the following diagrams have been created using the DOT language.
Caption: Workflow for the quenching and work-up of this compound synthesis.
Caption: Decision tree for troubleshooting emulsion formation during work-up.
Caption: Troubleshooting guide for low product yield after basic wash.
References
- 1. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciepub.com [sciepub.com]
- 3. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemcess.com [chemcess.com]
Technical Support Center: Catalyst Selection for Efficient Allyl Salicylate Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of allyl salicylate through the esterification of salicylic acid and allyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the esterification of salicylic acid with allyl alcohol?
A1: The reaction is a Fischer-Speier esterification, where salicylic acid reacts with allyl alcohol in the presence of an acid catalyst to form this compound and water. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are often employed.[1][2][3]
Q2: What are the common catalysts used for this reaction?
A2: A variety of catalysts can be used, ranging from homogeneous to heterogeneous catalysts. Common choices include:
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used due to their effectiveness and low cost.[2][4]
-
Heterogeneous Catalysts: Solid acid catalysts are gaining popularity as they are often more environmentally friendly, easier to separate from the reaction mixture, and can be reusable.[5] Examples include sulfated zirconia, zeolites (like H-ZSM-5), cation-exchange resins, and acidic ionic liquids.[5][6]
Q3: What is a typical yield for this compound synthesis?
A3: A yield of 78% for the synthesis of this compound has been reported under optimized conditions.[7][8] Yields for similar esterifications of salicylic acid with other alcohols can reach over 90% depending on the catalyst and reaction conditions.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials (salicylic acid) and the appearance of the product (this compound). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the composition of the reaction mixture.[9][10]
Q5: What are the characteristic spectral features of salicylic acid and this compound?
A5: Fourier-Transform Infrared (FTIR) spectroscopy is a useful tool for characterizing the starting material and the product.
-
Salicylic Acid: Shows a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1650-1680 cm⁻¹), and an O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).[2][11]
-
This compound: The broad O-H band of the carboxylic acid will disappear, and a new C=O stretching band for the ester will appear (typically around 1700-1730 cm⁻¹). The phenolic O-H band will remain. The presence of the allyl group can be confirmed by C=C stretching (around 1640-1680 cm⁻¹) and =C-H bending vibrations.[12][13]
Troubleshooting Guide
Low Yield or Incomplete Reaction
Q: My reaction yield is low, or the reaction is not going to completion. What are the possible causes and solutions?
A: Low yield is a common issue in esterification reactions. Here are several potential causes and troubleshooting steps:
-
Cause 1: Equilibrium Limitation. Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution:
-
Use Excess Reactant: Use a large excess of allyl alcohol to drive the equilibrium towards the product side.[2]
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[1] Alternatively, molecular sieves can be added to the reaction mixture to absorb water.
-
-
-
Cause 2: Inactive or Insufficient Catalyst. The catalyst may have lost its activity or might not be present in a sufficient amount.
-
Solution:
-
Check Catalyst Activity: If using a solid catalyst, ensure it has been properly activated and stored. For example, some solid catalysts require heating to remove adsorbed water before use.
-
Increase Catalyst Loading: Gradually increase the amount of catalyst. However, be aware that excessive amounts of some catalysts, like sulfuric acid, can lead to side reactions.[14]
-
-
-
Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.
-
Solution: Optimize the reaction temperature. A typical range for Fischer esterification is 60-110 °C.[1] Start with a moderate temperature and monitor the reaction progress.
-
-
Cause 4: Insufficient Reaction Time. The reaction may simply need more time to reach completion.
-
Solution: Extend the reaction time and monitor the progress using TLC or GC-MS until no further conversion is observed.
-
Side Product Formation
Q: I am observing unexpected spots on my TLC or peaks in my GC-MS. What are the likely side products and how can I minimize them?
A: Side reactions can reduce the yield and complicate the purification of this compound.
-
Side Product 1: Sulfonated Byproducts (with Sulfuric Acid Catalyst). Concentrated sulfuric acid can act as a sulfonating agent for the aromatic ring of salicylic acid, especially at higher temperatures.
-
Solution:
-
Use a lower reaction temperature.
-
Use a milder catalyst, such as p-toluenesulfonic acid or a solid acid catalyst.[14]
-
-
-
Side Product 2: Dimerization or Polymerization of Allyl Alcohol. Allyl alcohol can undergo self-condensation or polymerization, especially under strongly acidic conditions and high temperatures.
-
Solution:
-
Maintain a controlled reaction temperature.
-
Use a less aggressive catalyst.
-
-
-
Side Product 3: Etherification of the Phenolic Hydroxyl Group. While the carboxylic acid group is more reactive towards esterification, under certain conditions, the phenolic hydroxyl group can also react, especially with more reactive alkylating agents. However, in a standard Fischer esterification with an alcohol, this is less common.
Catalyst Deactivation and Regeneration
Q: My solid acid catalyst seems to be losing activity after a few runs. How can I regenerate it?
A: Catalyst deactivation can occur due to the adsorption of reactants, products, or byproducts on the active sites.
-
Regeneration Procedure: The specific regeneration procedure depends on the type of catalyst.
-
Washing: Washing the catalyst with a suitable solvent (e.g., acetone or the alcohol used in the reaction) can remove adsorbed organic molecules.[5]
-
Calcination: For some inorganic solid catalysts like zeolites or sulfated zirconia, heating at high temperatures (calcination) in the presence of air can burn off organic residues and restore activity. The specific temperature and duration will depend on the catalyst's thermal stability.[5]
-
Acid/Base Washing: For ion-exchange resins, washing with an acid or base solution followed by water can regenerate the active sites.
-
Workup and Purification Issues
Q: I am having trouble with emulsion formation during the workup. How can I break it?
A: Emulsions are common during the extraction of reaction mixtures, especially when basic solutions are used to neutralize the acid catalyst.[15]
-
Solutions to Break Emulsions:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[16]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[16]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can help to break up the emulsion by removing fine solid particles that may be stabilizing it.[15][17]
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes help to break the emulsion.[16]
-
Q: How can I effectively purify the final product?
A: After the workup, the crude this compound may still contain unreacted starting materials and side products.
-
Purification Techniques:
-
Distillation: Vacuum distillation is a common method for purifying liquid esters like this compound.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be employed. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.[10]
-
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Salicylic Acid
| Catalyst | Alcohol | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| Sulfuric Acid | Isoamyl Alcohol | 132-135 | 3 | 95 (Yield) | - | [4] |
| Ce⁴⁺-modified cation-exchange resin | Methanol | 95 | 12 | 93.3 (Conversion) | >99 | [18] |
| Zeolite H-Beta | Methanol | 150 | 4 | ~85 (Conversion) | ~98 | [19] |
| Sulfated Zirconia | Methanol | 120 | 2.5 | >90 (Conversion) | High | [19] |
| Brønsted acidic ionic liquids | n-Butyl Alcohol | 115 | 10 | 88 (Yield) | - | [6] |
| Mesoporous molecular sieve solid superacid | Isoamyl Alcohol | Reflux | - | >93 (Yield) | - | [20] |
Note: The data presented is for the esterification of salicylic acid with various alcohols, as direct comparative data for this compound with a wide range of catalysts is limited. This table serves as a general guide for catalyst selection.
Experimental Protocols
General Protocol for this compound Synthesis using an Acid Catalyst
This protocol is a general guideline and may require optimization for specific catalysts and scales.
-
Reactant and Catalyst Preparation:
-
Ensure salicylic acid is dry.
-
Use anhydrous allyl alcohol.
-
If using a solid catalyst, activate it according to the manufacturer's instructions (e.g., by heating under vacuum).
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add salicylic acid.
-
Add an excess of allyl alcohol (e.g., 3-5 molar equivalents relative to salicylic acid).
-
Add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 1-5 mol%) is typically sufficient. For solid catalysts, the loading may vary (e.g., 5-20 wt% relative to salicylic acid).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted salicylic acid. Be cautious as CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 4. sci-int.com [sci-int.com]
- 5. US20090082592A1 - Green catalytic process for the synthesis of acetyl salicylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciepub.com [sciepub.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 13. sciepub.com [sciepub.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Workup [chem.rochester.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 19. This compound | 10484-09-0 [chemicalbook.com]
- 20. CN101429127B - Method for superacid catalysis synthesis of isoamyl salicylate with mesoporous molecular sieve solid - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Decomposition of Allyl Salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allyl Salicylate, focusing on managing its thermal decomposition during experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to thermally decompose?
Q2: What are the expected decomposition products of this compound?
A2: While direct experimental data for this compound is limited, the thermal decomposition of similar esters suggests potential pathways. The decomposition of phenyl salicylate, for example, yields phenol and salicylic acid[1][2]. Salicylic acid itself can further decompose at temperatures between 200-230°C to phenol and carbon dioxide[3]. Therefore, the primary decomposition products of this compound are predicted to be phenol , carbon dioxide , and potentially allyl alcohol or rearranged allyl fragments. Secondary reactions at high temperatures could lead to the formation of more complex aromatic compounds.
Q3: How can I minimize the thermal decomposition of this compound during my experiment?
A3: To minimize thermal decomposition, consider the following:
-
Temperature Control: Maintain the experimental temperature below the determined onset of decomposition. Use precise temperature control equipment.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lower the decomposition temperature.
-
Reduced Pressure: If applicable, performing the reaction under reduced pressure can lower the boiling point and may allow for distillation or reaction at a lower temperature, thus minimizing decomposition.
-
Reaction Time: Keep the reaction or heating time to a minimum.
Q4: What analytical techniques are suitable for monitoring the thermal decomposition of this compound?
A4: The most effective technique for analyzing the volatile products of thermal decomposition is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) [4][5][6]. This method allows for the separation and identification of the various decomposition products. For determining the onset temperature of decomposition, Thermogravimetric Analysis (TGA) is the standard method.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the heating of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products detected in analysis (e.g., GC-MS). | The reaction temperature may be too high, causing thermal decomposition. | Determine the decomposition temperature of this compound using TGA. Optimize your reaction to be conducted at a temperature below the onset of decomposition. |
| Low yield of the desired product. | Decomposition of the starting material or product is occurring. | Follow the recommendations for minimizing thermal decomposition, such as using an inert atmosphere and reducing reaction time. Consider if a lower-boiling solvent could be used to reduce the overall reaction temperature. |
| Pressure build-up in a closed reaction vessel. | Gaseous decomposition products, such as carbon dioxide, are being generated. | NEVER HEAT A CLOSED SYSTEM. Ensure the reaction setup is equipped with a pressure-relief mechanism, such as a condenser open to the atmosphere (or an inert gas line) or a bubbler. |
| Discoloration of the reaction mixture (darkening). | Formation of polymeric or complex aromatic byproducts due to extensive decomposition. | Immediately reduce the temperature. If possible, stop the reaction and analyze a sample to identify the byproducts. This indicates that the temperature is significantly above the decomposition threshold. |
| Inconsistent results between experimental runs. | Fluctuations in temperature control or variations in heating ramp rates. | Calibrate your temperature controller. Ensure consistent heating rates and stable temperature maintenance throughout the experiment. Use a stir bar to ensure even heat distribution. |
Predicted Thermal Decomposition Data
The following table summarizes predicted and extrapolated data for the thermal decomposition of this compound. Note: This data is estimated based on related compounds and should be experimentally verified.
| Parameter | Predicted Value/Range | Basis of Prediction |
| Onset of Decomposition (TGA) | 200 - 250 °C | Based on the decomposition of salicylic acid (200-230°C)[3]. |
| Primary Decomposition Products | Phenol, Carbon Dioxide, Allyl Fragments | Analogy with phenyl salicylate decomposition[1][2] and general pyrolysis of allyl esters. |
| Flash Point | 112.22 °C | Reported value for this compound[7]. |
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air, to assess oxidative stability) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a constant ramp rate (e.g., 10°C/min).
-
-
Data Analysis: The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.
Protocol 2: Analysis of Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument Setup:
-
Interface a pyrolyzer with a GC-MS system.
-
Install an appropriate capillary column for the separation of aromatic and volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
-
Sample Preparation: Load a small amount of this compound (in a solvent or neat) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point above the determined decomposition temperature (e.g., 300°C, 400°C, and 600°C to observe the evolution of products with temperature).
-
Use a short pyrolysis time (e.g., 10-30 seconds).
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of all volatile products.
-
MS Detector: Scan a mass range of m/z 35-500.
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Caption: Predicted thermal decomposition pathway of this compound.
References
- 1. Phenyl salicylate - Wikipedia [en.wikipedia.org]
- 2. PHENYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 3. Salicylic acid - Wikipedia [en.wikipedia.org]
- 4. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 6. frontier-lab.com [frontier-lab.com]
- 7. This compound, 10484-09-0 [thegoodscentscompany.com]
Validation & Comparative
Allyl Salicylate and Methyl Salicylate: A Comparative Analysis of Antibacterial Efficacy
In the landscape of antibacterial agent research, both allyl salicylate and methyl salicylate have garnered attention for their potential antimicrobial properties. This guide provides a detailed comparison of their antibacterial efficacy, drawing upon available experimental data. It is tailored for researchers, scientists, and drug development professionals, offering a structured overview of their performance, underlying mechanisms, and the methodologies used to evaluate them.
Quantitative Comparison of Antibacterial Activity
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for both this compound and methyl salicylate against the same panel of bacteria are limited in the readily available scientific literature. However, data from individual studies on each compound offer insights into their respective antibacterial potential.
| Compound | Bacterial Strain | Method | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Staphylococcus aureus ATCC 28213 | Serial Dilution | Complete inhibition at 1:100 dilution | [1] |
| Escherichia coli ATCC 25922 | Serial Dilution | Complete inhibition at 1:100 dilution | [1] | |
| Pseudomonas aeruginosa (clinical strain) | Serial Dilution | Complete inhibition at 1:100 dilution | [1] | |
| Methyl Salicylate | Porphyromonas gingivalis | Broth Microdilution | 0.12 - 2% | [2] |
| Fusobacterium nucleatum | Broth Microdilution | 0.12 - 2% | [2] | |
| Aggregatibacter actinomycetemcomitans | Broth Microdilution | 0.12 - 2% | [2] | |
| (as major component of Wintergreen oil) | Gram-positive bacteria | Microdilution Broth | 13.5-16.7 mg/mL | [3] |
| (as major component of Wintergreen oil) | Gram-negative bacteria | Microdilution Broth | 8.2-10.0 mg/mL | [3] |
Note: The data for this compound is presented as a dilution factor showing complete inhibition, as specific MIC values in µg/mL or mM were not provided in the cited study. The data for methyl salicylate is from studies on essential oils where it is the primary component, or against different bacterial strains than those tested for this compound. Therefore, a direct comparison of potency should be made with caution.
Experimental Protocols
The evaluation of the antibacterial efficacy of these salicylates typically employs standard microbiological techniques.
Serial Dilution Method (for this compound)
The antibacterial activity of this compound was assessed using a serial dilution method[1]. A 1% solution of the compound in ethyl alcohol was prepared and then serially diluted in sterile distilled water to achieve ratios of 1:100, 1:200, 1:400, and 1:800. Test cultures of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa were introduced to each dilution. The cultures were incubated at 37°C for 24 hours. The complete inhibition of bacterial growth at a specific dilution was recorded as the end point[1].
Broth Microdilution Method (for Methyl Salicylate)
The Minimum Inhibitory Concentration (MIC) for essential oils containing methyl salicylate was determined using the broth microdilution method[2][3]. This technique involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacteria. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[3].
Mechanism of Action
The antibacterial action of salicylates is believed to be multifaceted. For methyl salicylate, its activity is often attributed to its hydrolysis into salicylic acid, a known non-steroidal anti-inflammatory drug (NSAID) with antimicrobial properties[4]. Salicylic acid and its derivatives are thought to disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular components[5].
Furthermore, some studies suggest that salicylates can induce antibiotic resistance in certain bacteria by affecting the influx and efflux of antibiotics[5]. This highlights the complex interactions these compounds can have with bacterial physiology.
Caption: Proposed antibacterial mechanism of salicylate esters.
Experimental Workflow for Antibacterial Susceptibility Testing
The general workflow for determining the antibacterial efficacy of compounds like allyl and methyl salicylate is a standardized process.
Caption: General workflow for MIC determination.
References
- 1. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl salicylate potentiates antimicrobial properties of berberine against Aggregatibacter actinomycetemcomitans IADR Abstract Archives [iadr.abstractarchives.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Fragrance Profiles of Salicylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fragrance profiles of five common salicylate esters: Methyl Salicylate, Ethyl Salicylate, Benzyl Salicylate, Isoamyl Salicylate, and Hexyl Salicylate. The information is compiled from various sources to assist in the selection and application of these compounds in research and product development.
Fragrance Profile Overview
Salicylate esters are a class of aromatic compounds widely used in the fragrance and flavor industries. While they share a common chemical backbone, their fragrance profiles vary significantly depending on the attached ester group. These differences in scent perception are critical for their application in perfumery, cosmetics, and therapeutic formulations where odor is a key attribute.
Quantitative Data Summary
The following table summarizes the available quantitative data for the compared salicylate esters. It is important to note that odor threshold values can vary depending on the experimental methodology and the purity of the compound.
| Salicylate Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Odor Threshold | Fragrance Description |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 222-223 | 0.0975 | 40 ppb[1]; 0.1 ppm[2] | Sweet, minty, wintergreen, medicinal, slightly fruity[1][3] |
| Ethyl Salicylate | C₉H₁₀O₃ | 166.17 | 232.5 | Not available | Not available | Sweet, wintergreen-like, milder than methyl salicylate, fruity, floral undertones[4][5] |
| Benzyl Salicylate | C₁₄H₁₂O₃ | 228.24 | 335 | Not available | Not determined[6] | Faint, sweet, floral, balsamic, slightly musky[6][7][8] |
| Isoamyl Salicylate | C₁₂H₁₆O₃ | 208.25 | 277-278 | ~0.0047 | Not available | Sweet, herbaceous, floral, clover-like, with honey undertones[9][10][11] |
| Hexyl Salicylate | C₁₃H₁₈O₃ | 222.28 | 290 | Not available | Not available | Floral, green, fruity, with a mild, sweet herbaceous character[12][13][14][15][16] |
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) for Fragrance Profiling
Objective: To separate and identify the individual volatile compounds contributing to the overall fragrance of a salicylate ester and to characterize their specific odors.
Methodology:
-
Sample Preparation: A solution of the salicylate ester is prepared in a suitable volatile solvent (e.g., ethanol or dichloromethane) at a concentration of 1% (w/v).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for initial separation based on boiling points. A polar column (e.g., DB-WAX) can also be used for further characterization.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 250°C.
-
Hold: 250°C for 10 minutes.
-
-
FID Temperature: 280°C.
-
ODP: The transfer line to the ODP is maintained at 250°C, and humidified air is supplied to the port to prevent nasal dehydration of the assessor.
-
-
Olfactometry:
-
A panel of trained sensory assessors sniffs the effluent from the ODP.
-
Assessors record the retention time, odor description, and intensity of each detected scent.
-
Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample to determine the flavor dilution (FD) factor for each odor-active compound, providing a semi-quantitative measure of its potency.
-
Sensory Panel Evaluation for Fragrance Characterization
Objective: To obtain a comprehensive and standardized description of the fragrance profile of each salicylate ester.
Methodology:
-
Panel Selection: A panel of 10-15 trained sensory assessors is selected based on their ability to discriminate and describe different odors.
-
Sample Presentation:
-
The salicylate esters are diluted to a 5% concentration in a non-odorous solvent (e.g., diethyl phthalate).
-
0.1 mL of each diluted sample is applied to a standard fragrance testing strip.
-
The strips are presented to the panelists in a randomized and blind manner in individual, well-ventilated booths.
-
-
Evaluation Procedure:
-
Panelists are instructed to evaluate the fragrance of each strip at different time intervals (e.g., immediately, after 15 minutes, 1 hour, and 4 hours) to assess the top, middle, and base notes.
-
Panelists rate the intensity of various predefined fragrance attributes (e.g., sweet, floral, fruity, medicinal, green, woody) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).
-
Panelists also provide free-text descriptions of the perceived odors.
-
-
Data Analysis: The intensity ratings are averaged across all panelists for each attribute and each salicylate ester. Statistical analysis (e.g., ANOVA) is used to determine significant differences in the fragrance profiles. The free-text descriptions are compiled to create a detailed qualitative profile.
Signaling Pathways in Odor Perception
The perception of salicylate esters, like all odorants, is initiated by the interaction of the volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
General Olfactory Signaling Pathway
The binding of an odorant to its specific G-protein coupled receptor (GPCR) triggers a cascade of intracellular events, leading to the generation of an action potential that is transmitted to the brain. The canonical olfactory signaling pathway involves the G-protein Gαolf.
Caption: General olfactory signaling pathway initiated by odorant binding.
Downstream cAMP/PKA Signaling
Cyclic AMP (cAMP) is a crucial second messenger in the olfactory signaling cascade. Beyond opening CNG channels, cAMP also activates Protein Kinase A (PKA), which can modulate other cellular processes, including gene expression and receptor sensitivity. Research has shown that cyclohexyl salicylate, a related ester, activates the olfactory receptor OR2A4/7, leading to an increase in intracellular cAMP.[17][18][19][20] This suggests that the cAMP/PKA pathway is relevant to the perception of salicylates.
Caption: Downstream signaling cascade involving cAMP and PKA activation.
Comparative Fragrance Profiles
Methyl Salicylate
Often referred to as "oil of wintergreen," methyl salicylate has a powerful and penetrating sweet, minty, and medicinal aroma.[1][3] Its profile is often associated with topical analgesics and certain candies. The fruity undertones are subtle and can be described as root beer-like.
Ethyl Salicylate
Ethyl salicylate shares the characteristic wintergreen note of its methyl counterpart but is generally perceived as softer, sweeter, and more rounded.[4] It possesses more pronounced fruity and floral undertones, making it a more versatile ingredient in perfumery.
Benzyl Salicylate
This ester has a much milder and more complex fragrance profile. To some, it is almost odorless, while others perceive a faint, sweet, floral, and balsamic scent with musky undertones.[6][7][8] Its low odor intensity makes it an excellent blender and fixative in floral compositions.
Isoamyl Salicylate
Also known as amyl salicylate, this ester has a distinct sweet, herbaceous, and floral character, often compared to the scent of clover or orchids.[9][10][11] It has a noticeable green facet and subtle honey-like undertones, contributing to its use in creating natural-smelling floral and fougère fragrances.
Hexyl Salicylate
Hexyl salicylate offers a fresh, floral, and green fragrance with fruity nuances.[12][13][14][15][16] Its scent is often described as reminiscent of azaleas with a mild, sweet, and herbaceous quality. It is valued for its ability to impart a natural-smelling lift to floral and green fragrance compositions.
Conclusion
The fragrance profiles of salicylate esters are diverse, ranging from the potent medicinal-minty aroma of methyl salicylate to the subtle and complex floral-balsamic notes of benzyl salicylate. The choice of a specific salicylate ester in a formulation will depend on the desired olfactory effect, with the alkyl and aryl groups playing a crucial role in determining the final scent characteristics. Further research employing standardized quantitative methods such as GC-O and sensory panel analysis across a range of these esters would provide more definitive data for their comparative evaluation.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. easternct.edu [easternct.edu]
- 3. Methyl Salicylate (119-36-8) – Premium Sweet Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 6. eternis.com [eternis.com]
- 7. ScenTree - Benzyl salicylate (CAS N° 118-58-1) [scentree.co]
- 8. benzyl salicylate, 118-58-1 [thegoodscentscompany.com]
- 9. fraterworks.com [fraterworks.com]
- 10. scent.vn [scent.vn]
- 11. isoamyl salicylate, 87-20-7 [perflavory.com]
- 12. Hexyl Salicylate | Givaudan [givaudan.com]
- 13. Hexyl Salicylate (6259-76-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 14. Fragrance University [fragranceu.com]
- 15. Perfumers Apprentice - Hexyl Salicylate ** [shop.perfumersapprentice.com]
- 16. Hexyl Salicylate - BC Fragrance [shop.bcfragrance.com]
- 17. Functional characterization of the extranasal OR2A4/7 expressed in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Two olfactory receptors-OR2A4/7 and OR51B5-differentially affect epidermal proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.manchester.ac.uk [pure.manchester.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of Salicylate Esters
For Researchers, Scientists, and Drug Development Professionals
Salicylate esters, a class of compounds derived from salicylic acid, are renowned for their therapeutic properties, most notably as anti-inflammatory, analgesic, and antipyretic agents. The archetypal member of this class, acetylsalicylic acid (aspirin), is one of the most widely used medications globally. The biological activities of these esters are intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel salicylate derivatives with enhanced efficacy and reduced side effects. This guide provides a comparative analysis of the biological activities of various salicylate esters, supported by experimental data, detailed protocols, and pathway visualizations to elucidate their mechanisms of action.
Key Structure-Activity Relationships
The pharmacological profile of salicylate esters can be modulated by chemical modifications at three principal sites: the carboxylic acid group, the phenolic hydroxyl group, and the aromatic ring.
-
Modification of the Carboxylic Acid Group: Esterification of the carboxylic acid group, as seen in aspirin and methyl salicylate, is a critical modification. Esters are generally more stable and have a longer half-life in the body compared to salicylic acid.[1] For instance, methyl salicylate demonstrates good skin penetration, making it suitable for topical analgesic formulations.[2] Altering the ester alkyl chain length can influence lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Modification of the Phenolic Hydroxyl Group: The presence and position of the phenolic hydroxyl group are crucial for activity. Acetylation of this group, as in aspirin, is key to its mechanism of irreversibly inhibiting cyclooxygenase (COX) enzymes. Moving the hydroxyl group from the ortho- position to the meta or para position relative to the carboxyl group abolishes the anti-inflammatory activity.
-
Substitution on the Aromatic Ring: Introducing substituents onto the benzene ring can significantly impact potency and toxicity. The addition of electron-withdrawing groups, such as nitro or chloro groups, can increase both analgesic and anti-inflammatory potency.[1] For example, substitution of an aromatic ring at the 5th position of salicylic acid has been shown to increase anti-inflammatory activity.
Comparative Biological Activities of Salicylate Esters
To provide a clear comparison, the following tables summarize the in vitro cyclooxygenase (COX) inhibitory activity, in vivo anti-inflammatory effects, and in vitro anticancer cytotoxicity of selected salicylate esters.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Salicylate Esters
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Aspirin | 1.67 - 4.45 | 5.34 - 15.9 | ~0.3 - 0.8 |
| Sodium Salicylate | >100 | ~5 µg/mL* | - |
| Methyl Salicylate Derivative (M15) | Not Reported | Not Reported | Potent in vivo activity |
| Methyl Salicylate Derivative (M16) | Not Reported | Not Reported | Potent in vivo activity |
| Nitroaspirin | Not Reported | Not Reported | More potent than aspirin in vivo |
Note: The IC₅₀ for sodium salicylate is highly dependent on the concentration of arachidonic acid in the assay.
Table 2: In Vivo Anti-inflammatory Activity of Salicylate Esters (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Route of Administration | Inhibition of Edema (%) |
| Aspirin | 100 | p.o. | 47.2 |
| Nitroaspirin | 100 | p.o. | 46.9 |
| Methyl Salicylate Derivative (M15) | 100 | Not Specified | Higher than aspirin |
| Methyl Salicylate Derivative (M16) | 100 | Not Specified | Higher than aspirin, equal to indomethacin |
Table 3: Anticancer Activity of Salicylate Esters (Cytotoxicity against Cancer Cell Lines)
| Compound | Cell Line | IC₅₀ (µM) |
| Salicylic Acid | Not Specified | - |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | HCT116 (colon cancer) | 15 |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | HCT116 (colon cancer) | 17 |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | HCT116 (colon cancer) | 91 |
Signaling Pathway Inhibition by Salicylates
A key mechanism through which salicylates exert their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Aspirin and sodium salicylate have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[3][4] This is achieved through the direct inhibition of IκB kinase (IKK), specifically the IKKβ subunit, which is responsible for phosphorylating IκB.[5][6]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compounds (salicylate esters) and vehicle
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, standard drug, and test compound groups (various doses).
-
The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro COX Inhibitor Screening Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX cofactor solution
-
Assay buffer
-
Test compounds (salicylate esters)
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Fluorometric or colorimetric detection reagent
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactor, and the COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells for vehicle control (100% activity) and a positive control inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence or absorbance in a kinetic mode for a defined period (e.g., 5-10 minutes).
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (salicylate esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the salicylate esters for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.
Conclusion
The biological activities of salicylate esters are finely tuned by their chemical structures. Esterification of the carboxylic acid and substitutions on the aromatic ring are key strategies for modulating their anti-inflammatory, analgesic, and anticancer properties. The data presented in this guide highlight the potential for developing novel salicylate derivatives with improved therapeutic profiles. The provided experimental protocols offer standardized methods for evaluating the efficacy of these new chemical entities, while the visualization of the NF-κB signaling pathway provides a mechanistic framework for understanding their anti-inflammatory action. Further research focusing on quantitative structure-activity relationships will be instrumental in the future design of next-generation salicylate-based therapeutics.
References
- 1. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 2. Structure-Activity Relationship (SAR) of Methyl Salicylate - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 3. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for the Quantification of Allyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Allyl Salicylate. While specific validated methods for this compound are not extensively documented in publicly available literature, this document extrapolates from validated methods for structurally similar salicylate esters, such as Methyl Salicylate and Benzyl Salicylate. The principles of method validation outlined by the International Council for Harmonisation (ICH) are central to establishing a reliable analytical procedure.[1][2][3][4][5]
Comparison of Analytical Techniques
The two primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection for identification and quantification. |
| Typical Analytes | Non-volatile and thermally labile compounds. Suitable for many salicylate esters.[6][7] | Volatile and thermally stable compounds. Salicylate esters are often amenable to GC analysis.[8][9] |
| Sample Preparation | Often involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and thermal stability, followed by extraction. |
| Sensitivity & Selectivity | Good sensitivity and selectivity, especially with UV or mass spectrometric detection.[7][10] | Excellent sensitivity and selectivity, particularly with tandem mass spectrometry (MS/MS).[11][12][13][14] |
| Instrumentation | HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS). | Gas chromatograph coupled to a mass spectrometer. |
| Advantages | Robust, widely available, suitable for a broad range of compounds without derivatization. | High sensitivity and specificity, provides structural information for analyte identification. |
| Disadvantages | May have lower sensitivity than GC-MS for certain analytes. | May require derivatization, not suitable for non-volatile or thermally labile compounds. |
Performance Data from Validated Methods for Similar Salicylates
The following tables summarize typical validation parameters for the quantification of Methyl Salicylate and Benzyl Salicylate, which can be considered indicative of the expected performance for a validated this compound method.
Table 1: HPLC Method Performance for Methyl Salicylate Quantification
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.999 | [7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [7] |
| Precision (% RSD) | < 2.0% | [7] |
| Limit of Detection (LOD) | Analyte Dependent | |
| Limit of Quantification (LOQ) | Analyte Dependent |
Table 2: GC-MS/MS Method Performance for Salicylate Quantification
| Validation Parameter | Methyl Salicylate | Benzyl Salicylate | Reference |
| Linearity (R²) | > 0.9968 - 0.9999 | 0.9992 - 0.9999 | [11][12][13][14] |
| Accuracy (% Recovery) | 99.48 - 102.33% | 95.6 - 104.91% | [11][12][13][14] |
| Precision (% RSD) | < 2.97% | < 13.7% | [11][12][13][14] |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.023 ng/mL | [11][12][13][14] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.23 ng/mL | [11][12][13][14] |
Experimental Protocols
Below are generalized experimental protocols for the quantification of salicylates based on common practices. These should be optimized and validated for the specific analysis of this compound.
HPLC-UV Method Protocol
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing an acid modifier like phosphoric acid or acetic acid to control ionization) in an isocratic or gradient elution mode.[6][15]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound. For Methyl Salicylate, 304 nm has been used.[7]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
GC-MS Method Protocol
-
Chromatographic System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) and a mass selective detector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of this compound from other components in the sample matrix.
-
Injector Temperature: Typically set to a temperature that ensures efficient vaporization without thermal degradation.
-
Mass Spectrometer Parameters: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis to enhance sensitivity and selectivity.[12]
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) and create a series of calibration standards. An internal standard (e.g., a deuterated analog) is often used.[12]
-
Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix. Derivatization may be necessary for certain matrices.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
This guide provides a framework for selecting and validating an appropriate analytical method for the quantification of this compound. Researchers should perform a thorough validation study based on the principles outlined here and in the ICH guidelines to ensure the reliability and accuracy of their results.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Separation of Benzyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. turkjps.org [turkjps.org]
- 8. sciepub.com [sciepub.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS/MS quantification of benzyl salicylate on skin and hair: A novel chemical simulant for human decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. agilent.com [agilent.com]
Immunoassay Cross-Reactivity of Salicylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Immunoassays for Salicylates: An Overview
Immunoassays are widely used for the detection and quantification of small molecules like salicylates due to their high sensitivity and specificity. The development of such assays typically involves the synthesis of a hapten (a small molecule that can elicit an immune response only when attached to a large carrier protein) and the subsequent production of antibodies that can specifically recognize the target molecule. The specificity of these antibodies determines the cross-reactivity of the immunoassay with structurally related compounds.
Comparison of Salicylate Immunoassay Performance
The following table summarizes the cross-reactivity of commercially available immunoassay kits for the detection of salicylates. It is important to note that the cross-reactivity is highly dependent on the specific antibody used in each assay.
| Compound | Neogen Salicylates ELISA Kit (% Cross-Reactivity) | Abbott Laboratories FPIA (% Cross-Reactivity) |
| Salicylic Acid | 100% | 100% |
| 4-Aminosalicylic Acid | 121% | Not Reported |
| Diflunisal | 52% | 222% |
| Gentisic Acid | 37% | Not Reported |
| Salicyluric Acid | 2.2% | Not Reported |
| 5-Methylsalicylic acid | Not Reported | 1200% |
| Salazosulfapyridin | Not Reported | 153% |
| 5-Aminosalicylic acid (5-ASA) | Not Reported | 122% |
Note: Data is compiled from publicly available product information and scientific publications[1][2]. The percentage of cross-reactivity is calculated relative to salicylic acid.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Salicylates
This protocol is a representative example of a competitive ELISA used for the detection of salicylates in biological samples.
a. Materials:
-
Antibody-coated 96-well microplate
-
Salicylate standards
-
Drug-Enzyme Conjugate (e.g., Salicylate-HRP)
-
Wash Buffer Concentrate (10X)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 1N HCl)
-
Samples for analysis
b. Procedure:
-
Preparation of Reagents: Dilute the Wash Buffer Concentrate to 1X with deionized water. Prepare serial dilutions of the salicylate standards.
-
Sample Addition: Add 10 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add 50 µL of the Drug-Enzyme Conjugate to each well.
-
Incubation: Incubate the plate for 45 minutes at room temperature. During this time, the free salicylate in the sample and the drug-enzyme conjugate compete for binding to the antibodies on the plate.
-
Washing: Wash the plate three times with 1X Wash Buffer to remove any unbound reagents.
-
Substrate Addition: Add 100 µL of the Substrate Solution to each well and incubate for 30 minutes at room temperature. The enzyme in the bound conjugate will convert the substrate, leading to color development.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of salicylate in the sample.
Synthesis of a Salicylate-Protein Conjugate for Antibody Production
The synthesis of a stable hapten-protein conjugate is a critical step in the development of a specific immunoassay.
a. Materials:
-
Salicylic acid
-
Carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH)
-
Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS))
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Dialysis tubing
b. Procedure:
-
Activation of Salicylic Acid: Dissolve salicylic acid in DMF. Add NHS and DCC to activate the carboxyl group of salicylic acid, forming an NHS ester.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Slowly add the activated salicylic acid solution to the protein solution while stirring.
-
Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against a large volume of buffer for 2-3 days with several buffer changes to remove unreacted hapten and coupling agents.
-
Characterization: Characterize the resulting salicylate-protein conjugate to determine the hapten-to-protein molar ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. This conjugate can then be used to immunize animals for antibody production.
Visualizations
Caption: Competitive ELISA workflow for salicylate detection.
Caption: Synthesis of a salicylate-protein conjugate.
References
A Comparative Analysis of Allyl Salicylate Synthesis: A Guide for Researchers
Allyl salicylate, a key intermediate in the pharmaceutical and fragrance industries, can be synthesized through several methods. This guide provides a comparative analysis of the two primary routes: Direct Esterification (Fischer-Speier) and Transesterification. We will delve into the experimental protocols, compare the performance of various catalysts, and present the data in a clear, structured format to aid researchers in selecting the optimal synthesis strategy.
At a Glance: Comparison of this compound Synthesis Methods
| Method | Reactants | Catalyst | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) | Advantages | Disadvantages |
| Direct Esterification | Salicylic Acid, Allyl Alcohol/Bromide | Sulfuric Acid (H₂SO₄) | 1-10 hours | 60-110 | ~78[1][2] | Readily available starting materials, well-established method. | Equilibrium-limited reaction, often requires excess alcohol and removal of water, harsh acidic conditions. |
| Salicylic Acid, Allyl Alcohol | Solid Acid Catalyst | 3-9 hours | ~100 | 90-96 (for similar salicylates)[3] | Catalyst is reusable, potentially milder conditions, reduced corrosion.[4][5] | Catalyst preparation can be complex, may have lower activity than mineral acids. | |
| Transesterification | Methyl Salicylate, Allyl Alcohol | Basic Catalysts (e.g., LiOH, NaOMe) | 4 hours | 120 (Microwave) | Up to 98 (for isoamyl salicylate)[6] | High yields, can be driven to completion. | May require anhydrous conditions, potential for side reactions with base-sensitive functional groups. |
| Methyl Salicylate, Allyl Alcohol | Tin-based Catalysts (e.g., di-n-butyl tin diacetate) | 2 hours | 160-170 | ~89 (for cyclohexyl salicylate)[7] | High yield and relatively short reaction time. | Use of organotin compounds can have toxicity and environmental concerns. | |
| Methyl Salicylate, Allyl Alcohol | Solid Acid Catalysts (e.g., Mo(VI)/ZrO₂) | Not Specified | Not Specified | High (qualitative) | Reusable and environmentally friendly catalyst. | Limited specific data for this compound. |
Reaction Pathways and Mechanisms
The synthesis of this compound primarily follows two distinct mechanistic pathways, each with its own set of intermediates and catalytic requirements.
Direct Esterification: The Fischer-Speier Reaction
This is a classic acid-catalyzed condensation reaction between salicylic acid and allyl alcohol. The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Transesterification
Transesterification involves the reaction of an ester, typically a simple alkyl salicylate like methyl salicylate, with an alcohol (in this case, allyl alcohol) in the presence of an acid or base catalyst. The existing alkoxy group is exchanged for the new one.
Experimental Protocols
Below are representative experimental protocols for the two main synthesis methods. These should be regarded as starting points and may require optimization based on laboratory conditions and desired product purity.
Protocol 1: Direct Esterification using Sulfuric Acid Catalyst
This protocol is a typical Fischer-Speier esterification procedure.
Materials:
-
Salicylic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add salicylic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in a suitable solvent like toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected. The reaction is typically complete within 1-10 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Transesterification using a Basic Catalyst (Adapted from Isoamyl Salicylate Synthesis)
This protocol is adapted from a high-yield synthesis of a similar salicylate ester and utilizes microwave irradiation.[6]
Materials:
-
Methyl salicylate
-
Allyl alcohol
-
Lithium hydroxide (LiOH) or Sodium methoxide (NaOMe)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine methyl salicylate, a molar excess of allyl alcohol, and a catalytic amount (e.g., 1% by weight) of lithium hydroxide or sodium methoxide.
-
Seal the vessel and heat the mixture in a microwave reactor to approximately 120°C for about 4 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove the catalyst and any unreacted alcohol.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Conclusion
Both direct esterification and transesterification are viable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including desired yield, available equipment, and tolerance for certain reagents and conditions.
-
Direct Esterification is a straightforward and well-understood method, but it may provide lower yields due to the equilibrium nature of the reaction. The use of solid acid catalysts can make this process more environmentally friendly.
-
Transesterification , particularly with basic catalysts and microwave assistance, appears to offer significantly higher yields in shorter reaction times, as suggested by studies on similar salicylates.[6] However, this method may require more stringent control of reaction conditions.
For researchers aiming for high yields and rapid synthesis, exploring microwave-assisted transesterification with a basic catalyst is recommended. For those prioritizing a simpler, more traditional approach with readily available materials, Fischer-Speier esterification remains a solid choice. Further optimization of reaction conditions for either method could lead to improved performance.
References
- 1. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts | Scilit [scilit.com]
- 7. EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes - Google Patents [patents.google.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
In Vitro vs. In Vivo Bioactivity of Allyl Salicylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Framework
Quantitative data from bioactivity assays are crucial for comparing the potency and efficacy of a test compound. The following tables provide a template for summarizing such data. Currently, specific experimental values for allyl salicylate are not available in the provided search results. Therefore, data for standard reference drugs frequently used in these assays are presented to serve as a benchmark.
Table 1: In Vitro Anti-Inflammatory Activity
| Assay Type | Test Compound | Target | Metric | Value (µM) | Reference Compound | Reference Value (µM) |
| Enzyme Inhibition | This compound | COX-1 | IC50 | Data not available | Aspirin | 1.88[1] |
| COX-2 | IC50 | Data not available | Aspirin | 12.34[1] | ||
| Sodium Salicylate | >100 (weak inhibitor)[2][3] | |||||
| Indomethacin | ~0.27 (for COX-2)[2] | |||||
| 5-Lipoxygenase | IC50 | Data not available | Zileuton | 0.77 |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Model | Species | Test Compound | Metric | Value (mg/kg) | Reference Compound | Reference Value (mg/kg) |
| Carrageenan-Induced Paw Edema | Rat | This compound | ED50 | Data not available | Indomethacin | 5[4] |
| % Inhibition | Data not available | Diclofenac (25 mg/kg) | 82-99% inhibition at 4h[5] | |||
| Acetic Acid-Induced Writhing | Mouse | This compound | ED50 | Data not available | Acetylsalicylic Acid | 182[6] |
| % Inhibition | Data not available | Diclofenac Sodium (10 mg/kg) | ~76.7% | |||
| Formalin Test (Phase 2) | Rat | This compound | % Inhibition | Data not available | Diclofenac (250 µg/kg) | 70%[7] |
| Naproxen (400 µg/kg) | 70%[7] |
Experimental Protocols: Methodologies for Bioactivity Assessment
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are methodologies for key in vitro and in vivo assays relevant to the study of this compound's bioactivity.
In Vitro Experimental Protocols
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.
-
Principle: The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The inhibitory effect of the test compound is quantified by the reduction in prostaglandin synthesis.
-
Materials: Purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin (co-factor), reaction buffer (e.g., Tris-HCl), test compound (this compound), reference inhibitor (e.g., Aspirin, Indomethacin), and a detection system (e.g., LC-MS/MS or ELISA kit).
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, co-factors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).
-
Quantify the amount of PGE2 produced using a suitable method like ELISA or LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).
-
In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the anti-inflammatory activity of a compound in an acute inflammatory setting.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Materials: Carrageenan (1% solution in saline), plethysmometer (for measuring paw volume), test compound (this compound), and a reference drug (e.g., Indomethacin).
-
Procedure:
-
Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at different doses).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 value (the dose that causes 50% inhibition) can also be determined.
-
2. Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and abdominal constriction) in mice. Analgesic compounds reduce the number of writhes.
-
Animals: Male Swiss albino mice (20-25g).
-
Materials: Acetic acid (0.6-1% solution), test compound (this compound), and a reference drug (e.g., Acetylsalicylic Acid).
-
Procedure:
-
Group the mice and administer the test compound or reference drug.
-
After a set time (e.g., 30 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes for a specific period (e.g., 15-20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of analgesic activity by comparing the number of writhes in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
The bioactivity of salicylates is often attributed to their modulation of key signaling pathways involved in inflammation and pain.
Signaling Pathway of Salicylates in Inflammation
Salicylates are known to influence the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While the precise effects of the allyl ester of salicylic acid are yet to be fully elucidated, the general mechanism for salicylates provides a probable framework.
Caption: Putative signaling pathway modulated by this compound.
Experimental Workflow: In Vitro and In Vivo Assessment
The following diagram illustrates a typical workflow for evaluating the bioactivity of a compound like this compound, progressing from initial in vitro screening to more complex in vivo models.
Caption: A typical experimental workflow for bioactivity assessment.
References
- 1. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Benchmarking Allyl salicylate performance against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allyl Salicylate's performance against established commercial standards in key application areas. The information is intended to assist researchers and professionals in drug development and formulation in evaluating this compound for their specific needs. This document synthesizes available data to offer an objective comparison, supported by experimental protocols and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound is a versatile ester of salicylic acid with potential applications as a topical analgesic, fragrance component, and antimicrobial agent. This guide benchmarks its performance against commonly used commercial standards: Methyl Salicylate and Trolamine Salicylate in topical formulations, and Benzyl Salicylate in fragrances. While direct comparative quantitative data for this compound is limited in some areas, this guide compiles existing data for related compounds to provide a comprehensive overview.
Performance Comparison: Topical Analgesic Properties
Topical salicylates are primarily used for their counter-irritant and analgesic effects in conditions such as muscle strains, sprains, and arthritis.[1][2] Their mechanism of action involves local vasodilation, a warming sensation that masks pain, and the potential for systemic absorption to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3]
Key Performance Metrics:
-
Skin Permeation and Absorption: The ability of a topical agent to penetrate the stratum corneum is crucial for its efficacy.
-
Analgesic Efficacy: The degree of pain relief provided by the topical application.
-
Rubefacient Effect: The intensity of the warming sensation, which contributes to the counter-irritant effect.
Quantitative Data Summary:
| Compound | Application | Key Finding | Source |
| Methyl Salicylate | Topical Analgesic | Significant in vitro skin permeation through human epidermal and full-thickness skin.[4][5] | [4][5] |
| Systemic absorption of approximately 12-20% through intact skin within 10 hours.[3] | [3] | ||
| A patch containing 10% methyl salicylate and 3% l-menthol provided significantly greater pain relief than a placebo patch for mild to moderate muscle strain.[6] | [6] | ||
| Trolamine Salicylate | Topical Analgesic | In vitro skin permeation is approximately 60% of that observed for Methyl Salicylate formulations.[4] | [4] |
| Negligible systemic absorption; salicylate levels were near the limit of detection in vivo.[5] | [5] | ||
| This compound | Topical Analgesic | Direct quantitative data on skin permeation and analgesic efficacy is not readily available in the reviewed literature. Performance is inferred based on its structural similarity to other salicylate esters. |
Note: A Cochrane review of multiple studies concluded that there is limited high-quality evidence to support the efficacy of topical rubefacients containing salicylates for both acute and chronic pain.[1][7] However, some studies with positive outcomes suggest a number needed to treat (NNT) of 3.2 for acute conditions and 6.2 for chronic conditions to achieve at least 50% pain relief compared to placebo.[1]
Performance Comparison: Antimicrobial Activity
This compound has demonstrated potential as an antimicrobial agent. The following table compares its activity with standard antiseptics.
Quantitative Data Summary:
| Compound | Microorganism | Performance Metric | Result | Source |
| This compound (AESA) | Staphylococcus aureus | In vitro inhibition | Effective at a 1:100 dilution. | [8] |
| Escherichia coli | In vitro inhibition | Effective at a 1:100 dilution. | [8] | |
| Pseudomonas aeruginosa | In vitro inhibition | Effective at a 1:100 dilution. | [8] | |
| Candida albicans | In vitro inhibition | Effective at a 1:100 dilution. | [8] | |
| Phenol (Standard) | Staphylococcus aureus | In vitro inhibition | Effective at a 1:100 dilution. | [8] |
| Escherichia coli | In vitro inhibition | Effective at a 1:100 dilution. | [8] | |
| Pseudomonas aeruginosa | In vitro inhibition | No inhibition at 1:100 dilution. | [8] | |
| Candida albicans | In vitro inhibition | Effective at a 1:100 dilution. | [8] | |
| Nitrofungin (Standard) | Staphylococcus aureus | In vitro inhibition | Effective at a 1:100 dilution. | [8] |
| Escherichia coli | In vitro inhibition | No inhibition at 1:100 dilution. | [8] | |
| Pseudomonas aeruginosa | In vitro inhibition | No inhibition at 1:100 dilution. | [8] | |
| Candida albicans | In vitro inhibition | Effective at a 1:100 dilution. | [8] |
Performance Comparison: Fragrance Profile
This compound's utility as a fragrance ingredient is benchmarked against Benzyl Salicylate, a widely used component in perfumery.
Qualitative Data Summary:
| Compound | Odor Profile | Application Notes |
| This compound | Fruity, with notes of banana, pineapple, and wintergreen. | Can be used in various fragrance compositions to impart a sweet, fruity character. |
| Benzyl Salicylate | Very faint, sweet-floral, slightly balsamic. | Widely used as a blender and fixative in floral perfumes. It can help to soften and naturalize the overall blend. |
Experimental Protocols
In Vitro Skin Permeation Assay
This protocol is adapted from studies on Methyl Salicylate and other topical salicylates and is suitable for comparing the skin permeation of this compound.
Objective: To quantify the rate and extent of skin penetration of a topical formulation.
Apparatus and Materials:
-
Franz diffusion cells
-
Human or porcine skin membranes (full-thickness or epidermal)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation (e.g., cream or gel containing this compound or a commercial standard)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Mount the skin membrane onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor fluid, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to simulate skin surface temperature.
-
Apply a precise amount of the test formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor fluid.
-
Replace the collected volume with fresh, pre-warmed receptor fluid.
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the permeated compound.
-
Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux.
Antimicrobial Susceptibility Testing: Broth Dilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal culture
-
Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which no visible growth is observed.
Sensory Analysis of Fragrance: Olfactory Panel
This protocol outlines a method for the sensory evaluation of fragrance materials.
Objective: To characterize and compare the odor profile of fragrance ingredients.
Materials:
-
Test fragrance materials (e.g., this compound, Benzyl Salicylate) diluted in a suitable solvent (e.g., ethanol).
-
Smelling strips.
-
A panel of trained sensory assessors.
-
A controlled environment with neutral odor.
Procedure:
-
Dip smelling strips into the diluted fragrance materials.
-
Present the strips to the sensory panelists in a randomized and blinded manner.
-
Panelists evaluate the odor based on predefined attributes (e.g., intensity, hedonic tone, specific descriptors like "fruity," "floral," "sweet").
-
Data is collected on standardized forms or using sensory analysis software.
-
Statistical analysis is performed to identify significant differences in the perceived odor profiles of the samples.
Visualizations
Caption: General anti-inflammatory pathway of salicylates.
Caption: Experimental workflow for comparing topical salicylates.
References
- 1. Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. cme.tarsusmedicaleducation.com [cme.tarsusmedicaleducation.com]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Allyl Salicylate: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive statistical analysis and comparison of Allyl Salicylate with its parent compound, Salicylic Acid, and the widely used nonsteroidal anti-inflammatory drug (NSAID), Acetylsalicylic Acid (Aspirin). The analysis focuses on key performance indicators relevant to researchers, scientists, and drug development professionals, including anti-inflammatory, antioxidant, antibacterial, and antifungal activities.
Executive Summary
This compound, an ester of salicylic acid, demonstrates notable biological activities. This guide synthesizes available experimental data to offer an objective comparison of its performance against established alternatives. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols for the cited assays. Visual diagrams of relevant signaling pathways and experimental workflows are also provided to facilitate a deeper understanding of the underlying mechanisms.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data on the biological activities of this compound and its comparators. The data has been compiled from various in vitro studies.
| Compound | Anti-inflammatory Activity (IC50) | Assay |
| This compound (AESA) | Data Not Available | - |
| Salicylic Acid | >100 µg/mL (~500 µmol/L)[1] | COX-2 Enzymatic Activity |
| 16.6 ± 0.41 µg/mL[2] | Trypsin Inhibition | |
| 2.1 mM (Proliferation), 2.0 mM (Viability)[3] | Inhibition of Rheumatoid Synovial Cell Proliferation & Viability | |
| 101 µM (vs. Arachidonic Acid)[4] | Lipoxygenase (PL12-LOX) Inhibition | |
| Acetylsalicylic Acid | 6.3 µg/mL (~35 µmol/L)[1] | COX-2 Enzymatic Activity |
| 4.66 µg/mL[2] | Proteinase Inhibitory Activity | |
| 4.14 µg/mL[2] | Lipoxygenase Inhibition | |
| 1.2 mM (Proliferation), 1.4 mM (Viability)[3] | Inhibition of Rheumatoid Synovial Cell Proliferation & Viability |
| Compound | Antioxidant Activity (IC50) | Assay |
| This compound (AESA) | Data Not Available | - |
| Salicylic Acid | 32.42 ± 0.51 µg/mL[5][6][7] | DPPH Radical Scavenging |
| Acetylsalicylic Acid | Data Not Available | - |
| Compound | Antibacterial Activity | Test Organisms |
| This compound (AESA) | Effective at 1:100 dilution[8] | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
| Allyl Ester of Acetylsalicylic Acid (AEASA) | Effective at 1:100 dilution[8] | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
| Compound | Antifungal Activity | Test Organism |
| This compound (AESA) | Effective at 1:100 dilution[8] | Candida albicans |
| Allyl Ester of Acetylsalicylic Acid (AEASA) | Effective at 1:100 dilution[8] | Candida albicans |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide researchers with a clear understanding of the experimental conditions under which the comparative data was generated.
In Vitro Anti-inflammatory Assays
1. Lipoxygenase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.
-
Procedure:
-
Prepare a reaction mixture containing the test compound solution and a lipoxygenase solution in a 0.1 M phosphate buffer (pH 8.0).
-
Incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate solution (e.g., linoleic acid).
-
Measure the absorbance at 234 nm for 6 minutes.
-
Quercetin is typically used as a standard inhibitor.
-
2. Inhibition of Protein Denaturation Assay
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.
-
Procedure:
-
The reaction mixture consists of the test sample, egg albumin (or bovine serum albumin), and phosphate-buffered saline (pH 7.4).
-
The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the absorbance of the supernatant is measured at 660 nm.
-
Acetylsalicylic acid is commonly used as a reference drug.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 x (1 - Vt/Vc), where Vt is the absorbance of the test sample and Vc is the absorbance of the control.
-
In Vitro Antioxidant Assay
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to scavenge the stable free radical DPPH. The reduction of DPPH is monitored by a decrease in its absorbance.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various dilutions of the test samples and a positive control (e.g., ascorbic acid).
-
Combine the samples and controls with an equal volume of the DPPH working solution.
-
Include a solvent-only blank.
-
Incubate the reactions in the dark for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
Prepare a series of dilutions of the test compound in a liquid growth medium.
-
Inoculate the dilutions with a standardized suspension of the test microorganism.
-
Incubate the tubes or microplates under appropriate conditions.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the analysis of this compound.
Caption: Generalized signaling pathway for salicylates in inflammation.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Logical relationship between Salicylic Acid and its derivatives.
References
- 1. Aspirin’s Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of salicylic acid on lipoxygenase-dependent lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Effect of salicylic acid elicitor on antioxidant potential and chemical composition of in vitro raised plants of Berberis asiatica Roxb. ex DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Validation Landscape of Allyl Salicylate Bioassays: A Comparative Guide
Principles of Inter-laboratory Validation
Inter-laboratory validation, also known as a round-robin study, is a crucial process to assess the reproducibility of an analytical method. The core principle is to have multiple laboratories test the same samples using the same protocol to determine the level of agreement in the results. This process helps to identify and quantify the sources of variability in a bioassay, ensuring its robustness and transferability. Key parameters evaluated during inter-laboratory validation include repeatability (intra-assay precision), reproducibility (inter-assay precision between laboratories), and accuracy.
Comparison of Bioassay Methodologies for Salicylates
In the absence of specific inter-laboratory data for Allyl Salicylate, we can examine common bioassay methodologies for salicylates in general. These methods can be adapted and validated for the specific analysis of this compound. The two main categories of assays are ligand-binding assays and analytical chemistry methods.
Ligand-Binding Assays
These assays are based on the specific binding of a target molecule to a receptor or antibody. For salicylates, this could involve assays that measure their effect on specific biological pathways. For instance, salicylates are known to have an allosteric inhibitory effect on endothelin ETA receptors.[1] A bioassay could be developed to quantify this inhibition.
Analytical Chemistry Methods
These methods provide quantitative data on the concentration of the analyte in a sample. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the simultaneous quantitative analysis of various salicylates, including methyl salicylate and ethyl salicylate, from biological fluids.[2]
The following table summarizes the performance characteristics of a generic colorimetric assay for salicylate detection, which could be a starting point for validating an this compound-specific assay.
| Parameter | Performance Characteristic |
| Assay Type | Colorimetric |
| Detection Principle | Salicylate complexes with ferric chloride to produce a colored compound.[3] |
| Linear Detection Range | 0.8 mM to 20 mM[3] |
| Sample Types | Serum, plasma, urine, beauty products, mouthwash[3] |
| Interfering Substances | EDTA, Heparin, Citrate, and RIPA buffer do not interfere.[3] |
| Advantages | Fast, sensitive, convenient "add-mix-read" format suitable for high-throughput screening.[3] |
Experimental Protocols
General Protocol for a Colorimetric Salicylate Bioassay
This protocol is based on a commercially available salicylate assay kit and can be adapted for this compound.
1. Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration.
-
Perform serial dilutions to create a standard curve ranging from the expected lower to upper limits of quantification.
2. Sample Preparation:
-
Ensure samples are free of precipitates; centrifuge if necessary.[3]
-
For samples with high protein content, deproteinization may be required to prevent precipitation during the assay.[3]
3. Assay Procedure (96-well plate format):
-
Add 20 µL of standards and samples to individual wells of a clear, flat-bottom 96-well plate.[3]
-
Include a sample blank for each sample.[3]
-
Add 180 µL of the working reagent (containing ferric chloride) to all wells.
-
Incubate for a specified time at a controlled temperature.
-
Read the optical density at 560 nm using a microplate reader.[3]
4. Calculation:
-
Subtract the blank reading from the standard and sample readings.
-
Plot the standard curve and determine the concentration of this compound in the samples by interpolation.
General Protocol for GC-MS Analysis of Salicylates
This protocol is a generalized version of a published method for salicylate analysis.[2]
1. Sample Extraction:
-
Extract the salicylate from the biological matrix (e.g., plasma, tissue homogenate) using an appropriate organic solvent like chloroform.[2]
2. Derivatization:
-
Derivatize the extracted salicylate to improve its volatility and chromatographic properties. A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2]
3. GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
Separate the components on a suitable capillary column.
-
Detect and quantify the analyte using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[2]
Visualizing Workflows and Pathways
To facilitate understanding, the following diagrams illustrate a typical bioassay workflow and a relevant signaling pathway.
Caption: A generalized workflow for a colorimetric bioassay.
Caption: Allosteric inhibition of the Endothelin ETA receptor signaling pathway by salicylates.
Conclusion
While a dedicated inter-laboratory validation for this compound bioassays is yet to be established in the public domain, a robust validation process can be built upon existing methodologies for salicylates. By adapting and rigorously validating assays such as colorimetric methods or GC-MS, researchers can generate reliable and reproducible data. The principles of inter-laboratory validation should guide the future development and standardization of this compound bioassays to ensure their broad applicability and acceptance within the scientific community. The provided protocols and diagrams offer a foundational framework for initiating such validation efforts.
References
- 1. Aspirin and sodium salicylate inhibit endothelin ETA receptors by an allosteric type of mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. bioassaysys.com [bioassaysys.com]
Comparing the skin penetration of Allyl salicylate and other salicylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the skin penetration properties of various commonly used salicylates. The objective is to offer a data-driven resource for researchers and formulation scientists engaged in the development of topical and transdermal drug delivery systems. While this guide focuses on salicylates for which experimental data are available, it is important to note a significant gap in the scientific literature regarding the skin penetration of allyl salicylate. Despite extensive searches, no direct experimental data on its permeation could be retrieved.
Quantitative Comparison of Salicylate Skin Penetration
The following table summarizes key quantitative data from in vitro and in vivo studies on the skin penetration of various salicylates. These parameters are crucial for assessing the potential of a compound to be delivered topically or transdermally.
| Salicylate Derivative | Skin Model | Vehicle | Key Findings | Citations |
| Methyl Salicylate | Human Full-Thickness Skin & Epidermal Membranes | 20% Methyl Salicylate formulation | Permeability flux through epidermal membranes was approximately three-fold faster than through full-thickness skin. Significant levels were detected in the dermis and subcutaneous tissue in vivo. | [1][2] |
| Human Skin (in vivo) | Ointment with 12.5% Methyl Salicylate | Systemic absorption was detected, with serum concentrations of salicylic acid between 0.31 and 0.91 mg/L within an hour of the first application. | [3] | |
| Porcine Skin (in vitro) | Various solvents | Propylene glycol showed the highest permeation over 24 hours. | ||
| Ethyl Salicylate | Human Skin (in vitro) | 0.5% (w/w) cream | Absorbed doses were 12.0 ± 1.0% (unoccluded) and 24.7 ± 1.3% (occluded) of the applied dose over 24 hours. | [4] |
| Pentyl Salicylate | Human Skin (in vitro) | 0.5% (w/w) cream | Absorbed doses were 4.43 ± 0.48% (unoccluded) and 7.52 ± 0.63% (occluded) of the applied dose over 24 hours. | [4] |
| Human Skin (in vitro) | 0.5% (w/v) solution in 70/30 ethanol/water | Absorbed doses were 8.26 ± 0.31% (unoccluded) and 16.1 ± 0.7% (occluded) of the applied dose over 24 hours. | [4] | |
| (Z)-3-Hexenyl Salicylate | Human Skin (in vitro) | 0.5% (w/w) cream | Absorbed doses were 7.28 ± 0.52% (unoccluded) and 11.1 ± 0.7% (occluded) of the applied dose over 24 hours. | [4] |
| Triethanolamine Salicylate (TEASA) | Human Full-Thickness Skin & Epidermal Membranes | 10% TEASA formulation | Permeability as flux was approximately 60% of that from the methyl salicylate formulation in vitro. However, in vivo dermal and subcutaneous levels were negligible. | [1][2] |
| Human Skin (in vivo) | Cream with 10% Trolamine Salicylate | No detectable salicylic acid in serum. | [3] | |
| Salicylic Acid | Human Skin (in vivo) | 5% Salicylic Acid ointment | Penetrated intact skin with a maximum concentration in the cutaneous microdialysate of 7.57 ± 3.90 micromol/L after 5.3 ± 0.4 h. | |
| Human Skin (in vitro) | Ethanol-water (1:1) solution | Dermal absorption on intact skin was 34.48% ± 2.56%. | [5] |
Experimental Protocols
A standardized in vitro skin permeation study is essential for comparing the penetration of different compounds. The following protocol outlines a typical experimental setup using Franz diffusion cells.
Objective: To determine the in vitro percutaneous absorption of a salicylate through human or animal skin.
Apparatus:
-
Franz-type vertical diffusion cells
-
Water bath with circulation and temperature control
-
Magnetic stirrers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Materials:
-
Excised human or animal (e.g., porcine or rat) skin
-
Salicylate formulation to be tested
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Solvents for HPLC mobile phase
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Excise a section of full-thickness skin, removing any subcutaneous fat.
-
If required, prepare epidermal membranes by heat separation or enzymatic digestion.
-
Cut the skin to a size sufficient to be mounted between the donor and receptor compartments of the Franz cell.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a known volume of pre-warmed (32°C or 37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment for continuous mixing.
-
Equilibrate the assembled cells in a water bath set to maintain the skin surface temperature at approximately 32°C.
-
-
Dosing:
-
Apply a precise amount of the salicylate formulation to the surface of the skin in the donor compartment. This can be a finite dose (e.g., 5-10 mg/cm²) to mimic in-use conditions or an infinite dose (saturated solution) for determining permeability parameters.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the salicylate and any potential metabolites (like salicylic acid) using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of the permeate that has crossed the skin at each time point, correcting for sample removal.
-
Plot the cumulative amount permeated per unit area against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the concentration of the drug in the donor vehicle.
-
The lag time (Tlag) is determined by extrapolating the linear portion of the cumulative amount versus time plot to the x-axis.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro skin permeation study using a Franz diffusion cell.
Caption: Workflow for in vitro skin permeation testing using Franz diffusion cells.
Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway
Salicylates exert their well-known anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This pathway is crucial for their therapeutic action following skin penetration.
Caption: Inhibition of the cyclooxygenase pathway by salicylates to reduce inflammation.
When applied topically, salicylates that penetrate the skin can inhibit the COX-1 and COX-2 enzymes in the underlying tissues.[6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By reducing the local production of prostaglandins, topical salicylates can alleviate localized pain and inflammation.[6]
References
- 1. pharmasm.com [pharmasm.com]
- 2. mdpi.com [mdpi.com]
- 3. Prediction of the skin permeability of topical drugs using in silico and in vitro models. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Mathematical Model to Predict Skin Concentration after Topical Application of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
Efficacy of Allyl salicylate in comparison to traditional preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preservative efficacy of allyl salicylate against traditional preservatives, namely sodium benzoate and potassium sorbate. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.
Executive Summary
This compound, a member of the salicylate family, demonstrates notable antimicrobial properties. While not as extensively utilized as a primary preservative in the food and pharmaceutical industries as sodium benzoate and potassium sorbate, emerging research highlights its potential. This guide synthesizes available data on its efficacy, mechanism of action, and provides detailed experimental protocols for antimicrobial testing. Direct comparative studies between this compound and traditional preservatives are limited; therefore, this analysis draws upon data from separate studies to provide a comprehensive overview.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the antimicrobial activity of this compound (in the form of Allyl Ester of Salicylic Acid - AESA) and the traditional preservatives, sodium benzoate and potassium sorbate. It is crucial to note that the data for this compound and the traditional preservatives are sourced from different studies, which may involve variations in experimental conditions.
Table 1: Antimicrobial Activity of this compound (AESA)
| Microorganism | Effective Dilution Ratio |
| Staphylococcus aureus | 1:100 |
| Escherichia coli | 1:100 |
| Pseudomonas aeruginosa | 1:100 |
| Candida albicans | 1:100 |
| Aspergillus niger | 1:100 |
Source: Adapted from a study on the antibacterial evaluation of allyl esters of salicylic and acetylsalicylic acid. The "effective dilution ratio" indicates that the compound showed effective antimicrobial activity at this dilution.
Table 2: Minimum Inhibitory Concentration (MIC) of Traditional Preservatives
| Preservative | Microorganism | MIC (mg/mL) | Optimal pH for Efficacy |
| Sodium Benzoate | Escherichia coli | 400 | Acidic (2.5 - 4.0)[1] |
| Staphylococcus aureus | 400 | ||
| Bacillus subtilis | 400 | ||
| Salmonella enteritidis | No effect | ||
| Potassium Sorbate | Escherichia coli | 400 | Acidic to neutral (up to 6.5)[2] |
| Staphylococcus aureus | 400 | ||
| Bacillus subtilis | 800 | ||
| Salmonella enteritidis | No effect |
Source: Adapted from a study determining the antibacterial activity of preservatives in the food industry. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.
a. Preparation of Preservative Solutions:
-
A stock solution of the preservative (e.g., this compound, sodium benzoate, potassium sorbate) is prepared in a suitable solvent (e.g., sterile distilled water, dimethyl sulfoxide).
-
A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in sterile test tubes or a 96-well microtiter plate.
b. Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes or wells.
c. Incubation:
-
The inoculated tubes or microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (i.e., no turbidity) of the microorganism.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a preservative by measuring the zone of growth inhibition on an agar plate.
a. Preparation of Agar Plates:
-
A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
b. Inoculation:
-
A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab.
c. Well Preparation and Sample Addition:
-
Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
A fixed volume (e.g., 100 µL) of the preservative solution at a known concentration is added to each well. A control well containing the solvent without the preservative is also included.
d. Incubation:
-
The plates are incubated at an appropriate temperature and duration as described for the broth dilution method.
e. Interpretation of Results:
-
The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Proposed Mechanism of Action of Salicylates
While the precise signaling pathway for this compound's antimicrobial action is not fully elucidated, the general mechanism for salicylates involves disruption of the bacterial cell membrane and interference with cellular processes.[3][4]
Caption: Proposed antimicrobial mechanism of salicylates.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the antimicrobial efficacy of a preservative using the broth dilution method to find the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination.
References
Safety Operating Guide
Prudent Disposal of Allyl Salicylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of allyl salicylate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with this chemical.
Key Chemical and Safety Data
A comprehensive understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | Colorless liquid | Pfaltz & Bauer |
| Boiling Point | 248.5°C (at 760 Torr) | |
| Flash Point | 112.4°C | |
| Density | 1.158 ± 0.06 g/cm³ (at 20°C) | |
| Solubility | Insoluble in water |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][4]
2. Waste Segregation and Collection:
-
Designate a specific, labeled, and sealed container for this compound waste. Do not mix with other chemical waste streams.
-
Collect all unused or unwanted this compound, as well as any contaminated materials (e.g., pipette tips, absorbent pads), in this designated container.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the liquid with an inert material such as sand, vermiculite, or other non-combustible absorbent material.[5][6]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[5][6]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during cleanup.[3]
4. Final Disposal:
-
All this compound waste must be disposed of as hazardous waste.[7] Do not pour down the drain or dispose of in regular trash.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[4][9]
5. Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste, as they may retain chemical residues.
-
Do not reuse the containers. Follow your institution's procedures for the disposal of empty hazardous material containers.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and trust in chemical handling practices.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C10H10O3 | CID 66330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. directpcw.com [directpcw.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
